Cbz-D-Phenylalaninal
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDPJHOWPIVWMR-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444829 | |
| Record name | Cbz-D-Phenylalaninal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63219-70-5 | |
| Record name | Cbz-D-Phenylalaninal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Cbz-D-Phenylalaninal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Cbz-D-Phenylalaninal, an important chiral building block and intermediate in organic synthesis, particularly in the development of peptide-based therapeutics. Due to the relative scarcity of publicly available data for this compound compared to its carboxylic acid precursor, N-Cbz-D-phenylalanine, this guide synthesizes available information and provides context based on well-established chemical principles and related compounds.
Core Chemical Properties and Structure
This compound, systematically named benzyl ((2R)-1-oxo-3-phenylpropan-2-yl)carbamate, is the aldehyde derivative of the D-enantiomer of phenylalanine, with its amino group protected by a carboxybenzyl (Cbz or Z) group. This protecting group imparts stability to the amino acid moiety under a variety of reaction conditions, making it a valuable intermediate in multi-step syntheses.
The structure of this compound features a stereocenter at the alpha-carbon, a reactive aldehyde functional group, and the characteristic benzyloxycarbonyl protecting group. These structural elements dictate its chemical behavior and applications.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-Cbz-D-phenylalanine | Notes |
| Molecular Formula | C₁₇H₁₇NO₃ | C₁₇H₁₇NO₄ | The aldehyde has one fewer oxygen atom than the carboxylic acid. |
| Molecular Weight | 283.32 g/mol | 299.32 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | White to off-white crystalline powder | Based on the appearance of similar N-protected amino aldehydes and the corresponding carboxylic acid. |
| Melting Point | Data not available | 85-88 °C | The melting point of the aldehyde is expected to differ from the carboxylic acid. |
| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc) | Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Slightly soluble in water.[1] | The aldehyde's solubility is likely similar to the carboxylic acid in organic solvents. |
| Optical Rotation | Data not available | [α]²⁰/D ~ -5.3° (c=4, AcOH) | The specific rotation of the aldehyde would need to be determined experimentally. |
| CAS Number | Not readily available for D-enantiomer | 2448-45-5 | The CAS number for the L-enantiomer (Cbz-L-Phenylalaninal) is 59830-60-3. |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Frequencies | Notes |
| ¹H NMR | ~9.5-9.7 ppm (s, 1H, -CHO); ~7.1-7.4 ppm (m, 10H, Ar-H); ~5.1 ppm (s, 2H, -CH₂-Ph); ~4.4-4.6 ppm (m, 1H, α-CH); ~2.9-3.2 ppm (m, 2H, β-CH₂) | The aldehyde proton signal is a key diagnostic peak, appearing far downfield. The remaining signals are characteristic of the Cbz and phenylalanine moieties. |
| ¹³C NMR | ~200-205 ppm (C=O, aldehyde); ~156 ppm (C=O, carbamate); ~127-136 ppm (Ar-C); ~67 ppm (-CH₂-Ph); ~55-60 ppm (α-C); ~37 ppm (β-C) | The aldehyde carbonyl carbon signal is highly deshielded. |
| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch); ~2820 & 2720 cm⁻¹ (C-H stretch, aldehyde); ~1710-1730 cm⁻¹ (C=O stretch, aldehyde); ~1680-1700 cm⁻¹ (C=O stretch, carbamate) | The presence of two distinct C-H stretching bands for the aldehyde proton and a strong C=O absorption are characteristic. |
Synthesis and Experimental Protocols
This compound is typically synthesized by the reduction of a suitable N-Cbz-D-phenylalanine derivative. Common methods involve the partial reduction of an ester or the reduction of a Weinreb amide.
Synthesis via Reduction of a Weinreb Amide
A reliable method for the preparation of N-protected amino aldehydes is through the reduction of the corresponding Weinreb amide. This approach offers good control and generally high yields, avoiding over-reduction to the alcohol.
References
An In-Depth Technical Guide to the Synthesis of Cbz-D-Phenylalaninal from D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Carbobenzyloxy-D-phenylalaninal (Cbz-D-Phenylalaninal), a valuable chiral building block in the development of peptide-based therapeutics and other complex organic molecules. The synthesis is a two-step process commencing with the protection of the amino group of D-phenylalanine, followed by the selective reduction of the resulting carboxylic acid to the corresponding aldehyde. This guide details the experimental protocols for both steps, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.
I. Synthetic Pathway Overview
The synthesis of this compound from D-phenylalanine proceeds through two key transformations:
-
N-Carbobenzyloxy (Cbz) Protection: The primary amine of D-phenylalanine is protected with a benzyloxycarbonyl group. This is typically achieved under Schotten-Baumann conditions, reacting the amino acid with benzyl chloroformate in the presence of a base. This step yields N-Cbz-D-phenylalanine.
-
Selective Reduction: The carboxylic acid moiety of N-Cbz-D-phenylalanine is then selectively reduced to an aldehyde to furnish the final product, this compound. This transformation requires mild reducing agents to prevent over-reduction to the corresponding alcohol.
II. Experimental Protocols
A. Step 1: Synthesis of N-Cbz-D-phenylalanine
This protocol is based on the widely used Schotten-Baumann reaction for the N-protection of amino acids.
Materials:
-
D-Phenylalanine
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Benzyl Chloroformate (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve D-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) or a suitable concentration of sodium hydroxide, with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. A white precipitate of the product should form.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Cbz-D-phenylalanine. The product can be further purified by recrystallization if necessary.
B. Step 2: Synthesis of this compound from N-Cbz-D-phenylalanine
Two effective methods for the selective reduction of the N-protected amino acid to the aldehyde are presented below.
This method offers a rapid and efficient conversion in a single reaction vessel.[1][2]
Materials:
-
N-Cbz-D-phenylalanine
-
1,1'-Carbonyldiimidazole (CDI)
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M in a suitable solvent (e.g., hexanes or toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous solution of Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Activation: Under an inert atmosphere, dissolve N-Cbz-D-phenylalanine (1.0 equivalent) in anhydrous THF in a dry reaction flask. Add 1,1'-carbonyldiimidazole (CDI) (1.05 equivalents) in one portion at room temperature. Stir the mixture until the evolution of CO₂ ceases (typically 30-60 minutes), indicating the formation of the acylimidazolide intermediate.
-
Reduction: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of DIBAL-H (1.5 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Quenching: After the addition is complete, stir the reaction at -78 °C for an additional 30-60 minutes. Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Work-up: Allow the mixture to warm to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be purified by column chromatography on silica gel.
This classical two-step approach provides a stable intermediate and often results in very clean product formation.[3][4]
Part 1: Synthesis of the Weinreb Amide of N-Cbz-D-phenylalanine
Materials:
-
N-Cbz-D-phenylalanine
-
N,O-Dimethylhydroxylamine hydrochloride
-
A coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))
-
Anhydrous solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
Amide Coupling: To a solution of N-Cbz-D-phenylalanine (1.0 equivalent), N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents), and the chosen coupling agent (1.1 equivalents) in the anhydrous solvent, add the non-nucleophilic base (2.5 equivalents) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.[5]
-
Work-up: The reaction mixture is typically diluted with an organic solvent and washed with aqueous acid, aqueous base, and brine. The organic layer is then dried and concentrated to yield the Weinreb amide.
Part 2: Reduction of the Weinreb Amide to this compound
Materials:
-
N-Cbz-D-phenylalanine Weinreb amide
-
Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous solvent (e.g., THF or Diethyl Ether)
-
Low-temperature bath
Procedure:
-
Reduction: Dissolve the Weinreb amide in the anhydrous solvent and cool to 0 °C or -78 °C. Slowly add the reducing agent (typically 1.0-1.5 equivalents).
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), the reaction is carefully quenched (e.g., with a Rochelle's salt solution for LiAlH₄ or aqueous acid for DIBAL-H). The product is then extracted into an organic solvent, dried, and concentrated.
III. Quantitative Data
The following tables summarize representative quantitative data for the key reaction steps.
Table 1: Representative Yields for Cbz Protection of Phenylalanine
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Na₂CO₃ | Water | 0 - RT | 2 - 4 | > 90 |
| NaOH | Water | 0 - RT | 2 - 4 | ~95 |
| NaHCO₃ | Water/Acetone | RT | 16 | 91 |
Table 2: Comparison of Methods for the Reduction of N-Cbz-D-phenylalanine to this compound
| Method | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| One-Pot (CDI/DIBAL-H) | CDI, DIBAL-H | THF | -78 | Very good | Rapid, one-pot procedure with no racemization reported.[1][2] |
| Weinreb Amide Reduction | LiAlH₄ or DIBAL-H | THF | 0 to -78 | High | Two-step process, but the intermediate is stable and the reaction is clean.[3] |
| Ethanethiol Ester Reduction | EtSH, TBTU, Et₃SiH, Pd/C | Various | RT | High | Mild conditions, no racemization reported. |
IV. Visualizations
The following diagrams illustrate the overall synthetic workflow and the reaction mechanism for the Cbz protection step.
Caption: Overall synthetic workflow for the preparation of this compound.
References
- 1. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Cbz-D-Phenylalaninal as a chiral building block in organic synthesis
For Immediate Release
Cbz-D-Phenylalaninal, a chiral aldehyde derived from the amino acid D-phenylalanine, has emerged as a critical building block for synthetic chemists, particularly in the fields of pharmaceutical development and complex molecule synthesis. Its inherent chirality and versatile reactivity make it an invaluable tool for introducing stereocenters with high precision, a crucial aspect in the creation of biologically active molecules. This technical guide provides an in-depth overview of this compound, including its synthesis, key reactions, and applications, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive resource.
Physicochemical Properties and Synthesis
This compound, systematically named benzyl ((2R)-1-oxo-3-phenylpropan-2-yl)carbamate, is the N-benzyloxycarbonyl (Cbz or Z) protected form of D-phenylalaninal. The Cbz protecting group imparts stability to the molecule, allowing for a wide range of subsequent chemical transformations without affecting the amine functionality.[1]
Table 1: Physicochemical Properties of Cbz-Protected Phenylalanine Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| N-Cbz-D-Phenylalanine | 2448-45-5 | C₁₇H₁₇NO₄ | 299.32 | White to off-white powder |
| N-Cbz-D-Phenylalaninol | 58917-85-4 | C₁₇H₁₉NO₃ | 285.34 | White crystalline powder |
| N-Cbz-L-Phenylalaninal | 59830-60-3 | C₁₇H₁₇NO₃ | 283.32 | Not specified |
The most common route to this compound involves the oxidation of the corresponding alcohol, Cbz-D-Phenylalaninol. This transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
Figure 1: General synthetic scheme for the preparation of this compound from Cbz-D-Phenylalaninol.
Experimental Protocol: Swern Oxidation of Cbz-D-Phenylalaninol
This protocol is a general procedure for the Swern oxidation and can be adapted for the synthesis of this compound.[2][3]
-
Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (2.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (DMSO) (4.0 eq.) in anhydrous DCM dropwise, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of Cbz-D-Phenylalaninol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -65 °C. Stir for 30-45 minutes.
-
Base Addition and Quenching: Add triethylamine (TEA) (5.0 eq.) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of Cbz-D-Phenylalaninol
This protocol provides a general method using DMP for the oxidation of alcohols to aldehydes.[4][5]
-
Reaction Setup: To a solution of Cbz-D-Phenylalaninol (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq.) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to reduce excess DMP). Stir vigorously until the solid dissolves. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Key Reactions and Applications in Stereoselective Synthesis
The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions, allowing for the construction of complex chiral molecules. The stereochemical outcome of these reactions is often governed by the principles of nucleophilic addition to α-chiral aldehydes, such as the Felkin-Anh model, which predicts the preferred trajectory of the incoming nucleophile to minimize steric interactions.[6][7]
Figure 2: Overview of key reactions involving this compound.
Wittig Reaction
The Wittig reaction of this compound with phosphorus ylides provides a powerful method for the synthesis of chiral alkenes with control over the geometry of the double bond. The use of stabilized or non-stabilized ylides can influence the E/Z selectivity of the resulting alkene.
Table 2: Representative Wittig Reaction Conditions
| Ylide Type | Typical Conditions | Expected Major Product Geometry |
| Stabilized (e.g., Ph₃P=CHCO₂Et) | Toluene, reflux | E-alkene |
| Non-stabilized (e.g., Ph₃P=CH₂) | THF, -78 °C to rt | Z-alkene (under salt-free conditions) |
Reductive Amination
Reductive amination of this compound with primary or secondary amines, followed by in situ reduction of the resulting imine, is a direct route to chiral amines. The choice of reducing agent is critical to avoid reduction of the aldehyde before imine formation.
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Notes |
| Sodium triacetoxyborohydride (STAB) | DCE or THF, rt | Mild and selective for imines over aldehydes. |
| Sodium cyanoborohydride (NaBH₃CN) | MeOH, pH 6-7 | Effective but generates toxic cyanide byproducts. |
| H₂/Pd-C | EtOH or MeOH, rt | Can also cleave the Cbz group. |
Organometallic Additions
The addition of organometallic reagents, such as Grignard or organolithium reagents, to this compound affords chiral secondary alcohols. The diastereoselectivity of this addition is influenced by the nature of the organometallic reagent and the reaction conditions, often following the Felkin-Anh model for stereocontrol. Chelation control can also play a role, particularly with certain Lewis acidic reagents.
Application in the Synthesis of HIV Protease Inhibitors
This compound and its derivatives are pivotal intermediates in the synthesis of several FDA-approved HIV protease inhibitors, including Saquinavir and Amprenavir.[8][9] These drugs are crucial components of highly active antiretroviral therapy (HAART).
Figure 3: Role of this compound in the synthesis of HIV protease inhibitors.
In the synthesis of these complex molecules, this compound serves as a chiral precursor to the hydroxyethylamine isostere, a key pharmacophore that mimics the transition state of peptide bond hydrolysis by the HIV protease enzyme. The stereochemistry of this compound is directly translated to the final drug molecule, highlighting its importance in ensuring the therapeutic efficacy of these life-saving medicines.
Conclusion
This compound is a powerful and versatile chiral building block in modern organic synthesis. Its ready availability from D-phenylalanine, coupled with the stability afforded by the Cbz protecting group, makes it an ideal starting material for the stereoselective synthesis of a wide array of complex molecules. Its critical role in the synthesis of important pharmaceuticals like HIV protease inhibitors underscores its significance in drug discovery and development. The methodologies outlined in this guide provide a foundation for researchers to harness the full potential of this valuable chiral synthon in their synthetic endeavors.
References
- 1. N-Cbz-D-Phenylalanine(2448-45-5) IR Spectrum [chemicalbook.com]
- 2. Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrugs of HIV protease inhibitors-saquinavir, indinavir and nelfinavir-derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Solubility and Stability of Cbz-D-Phenylalaninal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-D-Phenylalaninal, a key building block in the synthesis of peptide-based therapeutics and enzyme inhibitors, presents unique challenges and considerations regarding its solubility and stability. As a protected amino aldehyde, its behavior in various solvent systems and under different environmental conditions is critical for its effective use in research and drug development. This technical guide provides a comprehensive overview of the known solubility characteristics and potential stability issues of this compound. Where specific quantitative data is not publicly available, this guide offers detailed experimental protocols for researchers to determine these crucial parameters, ensuring the integrity and reproducibility of their work.
Core Concepts: Structure and Physicochemical Properties
This compound, or N-benzyloxycarbonyl-D-phenylalaninal, is characterized by a D-phenylalanine core, an N-terminal benzyloxycarbonyl (Cbz or Z) protecting group, and a C-terminal aldehyde functional group. This structure imparts a significant hydrophobic character, influencing its solubility profile. The aldehyde group, while essential for many synthetic transformations, is also a source of potential instability.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is sparse in publicly available literature, a qualitative understanding can be derived from the known solubility of its corresponding carboxylic acid, Cbz-D-Phenylalanine, and general principles of peptide aldehyde chemistry.
Expected Qualitative Solubility
Based on the hydrophobic nature of the phenyl and benzyl groups, this compound is expected to exhibit good solubility in many common organic solvents and be sparingly soluble in aqueous solutions.
| Solvent Class | Specific Solvents | Expected Solubility |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High |
| Chlorinated | Dichloromethane (DCM), Chloroform | High |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate |
| Alcohols | Methanol, Ethanol | Moderate to High |
| Esters | Ethyl Acetate | Moderate |
| Hydrocarbons | Hexanes, Toluene | Low |
| Aqueous | Water, Buffers | Very Low to Insoluble |
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, the following experimental protocol is recommended.
Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.
Materials:
-
This compound
-
A selection of analytical grade solvents (e.g., as listed in the table above)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a solid phase remains. .
-
Add a known volume of each test solvent to the corresponding vial.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Workflow for Solubility Determination:
Stability of this compound
The stability of this compound is a critical consideration for its storage and handling. As a peptide aldehyde, it is susceptible to several degradation pathways.
Potential Degradation Pathways:
-
Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid (Cbz-D-Phenylalanine). This can be accelerated by exposure to air (oxygen), trace metals, and light.
-
Racemization: The chiral center at the alpha-carbon can be susceptible to epimerization, particularly under basic conditions, leading to the formation of the L-isomer.
-
Hydrolysis of the Cbz Group: While generally stable, the benzyloxycarbonyl protecting group can be cleaved under strongly acidic or basic conditions, or by catalytic hydrogenation.[1]
-
Aldol Condensation/Polymerization: Aldehydes can undergo self-condensation reactions, especially in the presence of acid or base catalysts, leading to the formation of oligomers or polymers.
Experimental Protocol for Stability Assessment
A forced degradation study is recommended to identify potential degradation products and determine the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Suitable organic solvent in which the compound is stable (e.g., acetonitrile)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Dilute the stock solution with high-purity water.
-
Oxidation: Dilute the stock solution with a solution of H₂O₂ (e.g., 3%).
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method (a method that can separate the intact compound from its degradation products).
-
Use a PDA detector to check for peak purity and a MS detector to identify the mass of potential degradation products.
-
Quantify the amount of this compound remaining at each time point.
-
Workflow for Stability Assessment:
Recommendations for Handling and Storage
Based on the potential for degradation, the following handling and storage recommendations are advised:
-
Storage: Store this compound as a solid in a tightly sealed container at low temperatures (e.g., -20 °C) and protected from light.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Solution Preparation: Prepare solutions fresh for use. If solutions need to be stored, they should be kept at low temperatures and for a limited duration. Avoid basic pH conditions.
Conclusion
References
The Advent of Cbz-D-Phenylalaninal: A Cornerstone in Peptide Chemistry and Drug Discovery
A deep dive into the synthesis, historical context, and profound impact of Cbz-D-Phenylalaninal, a key building block for a generation of potent protease inhibitors.
Introduction
In the landscape of peptide chemistry and drug development, the ability to synthesize molecules with precise stereochemistry and functionality is paramount. This compound, a chiral amino aldehyde protected by a carboxybenzyl (Cbz) group, stands as a testament to the ingenuity of early 20th-century chemists. Its discovery was not a singular event but rather the confluence of two critical advancements: the development of the Cbz protecting group and the recognition of peptide aldehydes as potent enzyme inhibitors. This technical guide explores the discovery, synthesis, and enduring historical significance of this compound, a molecule that has paved the way for the development of numerous therapeutic agents.
Historical Significance: Taming the Reactivity of Amino Acids
The primary challenge in early peptide synthesis was the uncontrolled polymerization of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid group. This hurdle was overcome in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) protecting group. This innovation allowed for the temporary masking of the amino group's reactivity, enabling the controlled, stepwise formation of peptide bonds. The Cbz group's stability under various reaction conditions, coupled with its straightforward removal by catalytic hydrogenolysis, revolutionized peptide synthesis.
Concurrently, the field of enzymology was uncovering the therapeutic potential of inhibiting proteases, enzymes that cleave peptide bonds and are implicated in a multitude of diseases. Researchers discovered that peptide aldehydes are highly effective "transition-state analog" inhibitors. The electrophilic aldehyde group readily reacts with the active site cysteine or serine residues of these proteases, forming a stable, reversible covalent bond that mimics the tetrahedral intermediate of peptide bond hydrolysis and effectively blocks the enzyme's catalytic activity.
The synthesis of this compound represents the strategic union of these two concepts. By protecting the amine of D-phenylalanine with a Cbz group and converting the carboxylic acid to an aldehyde, a stable, chiral building block was created, ready for incorporation into more complex peptide structures destined to become potent protease inhibitors. The use of the D-enantiomer is particularly significant in drug design as it often confers resistance to degradation by endogenous proteases, thereby enhancing the metabolic stability and in vivo half-life of peptide-based drugs.
Synthesis of this compound
The synthesis of this compound typically involves a two-step process: the protection of the amino group of D-phenylalanine followed by the reduction of the carboxylic acid to an aldehyde.
Step 1: N-terminal Protection of D-Phenylalanine
The first step is the introduction of the Cbz protecting group onto the amino group of D-phenylalanine. This is commonly achieved using the Schotten-Baumann reaction conditions.
Experimental Protocol: Cbz-Protection of D-Phenylalanine
-
Dissolution: D-Phenylalanine (1.0 equivalent) is dissolved in an aqueous solution of a base, such as 1 M sodium carbonate (2.5 equivalents), and the solution is cooled in an ice bath.
-
Addition of Cbz-Cl: Benzyl chloroformate (Cbz-Cl, 1.1 equivalents) is added dropwise to the vigorously stirred solution, ensuring the temperature is maintained below 5°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up: The reaction mixture is washed with a nonpolar solvent like diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification and Extraction: The aqueous layer is cooled in an ice bath and carefully acidified to a pH of 2 with 1 M HCl. The resulting precipitate, Cbz-D-phenylalanine, is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the Cbz-protected amino acid.
Step 2: Reduction of Cbz-D-Phenylalanine to this compound
The reduction of the N-protected amino acid to the corresponding aldehyde is a critical step that must be performed under mild conditions to avoid over-reduction to the alcohol. A common and efficient method involves the activation of the carboxylic acid followed by reduction.
Experimental Protocol: Reduction to this compound
This protocol is a representative method and may require optimization based on specific laboratory conditions.
-
Activation: Cbz-D-phenylalanine (1.0 equivalent) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -20°C. N-methylmorpholine (1.1 equivalents) is added, followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents). The reaction mixture is stirred at this temperature for 30 minutes to form the mixed anhydride.
-
Reduction: In a separate flask, a reducing agent such as sodium borohydride (NaBH4, 1.5 equivalents) is suspended in a mixture of THF and water at 0°C. The activated Cbz-D-phenylalanine solution is then slowly added to the reducing agent suspension, maintaining the temperature at 0°C.
-
Quenching and Work-up: After the reaction is complete (monitored by thin-layer chromatography), the reaction is quenched by the slow addition of 1 M HCl.
-
Extraction and Purification: The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by column chromatography on silica gel to yield the final product.
Physicochemical Properties and Quantitative Data
The physicochemical properties of this compound and its precursor are crucial for their handling, reactivity, and application in synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |
| N-Cbz-D-Phenylalanine | C₁₇H₁₇NO₄ | 299.32 | White crystalline solid[1][2] | 85-88[3] | Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Slightly soluble in water.[1][3] |
| This compound | C₁₇H₁₇NO₃ | 283.32 | White to off-white solid | Not widely reported | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |
Synthesis Yields:
| Reaction | Typical Yield (%) |
| Cbz-protection of D-Phenylalanine | >90 |
| Reduction of Cbz-D-Phenylalanine to this compound | 60-80 (highly dependent on the specific reduction method and conditions) |
Applications in Drug Discovery: A Precursor to Potent Protease Inhibitors
This compound is a valuable intermediate in the synthesis of a wide range of peptide aldehyde inhibitors targeting various proteases, including caspases, calpains, and viral proteases. These inhibitors have been instrumental in studying the roles of these enzymes in disease and as starting points for drug development.
Proteasome Inhibitors and the NF-κB Pathway
The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a key role in cellular processes such as cell cycle regulation and apoptosis. The transcription factor NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.[4][5][6][7]
Peptide aldehydes are potent inhibitors of the proteasome. By blocking the degradation of IκB, these inhibitors prevent the activation of NF-κB, thereby exerting anti-inflammatory and pro-apoptotic effects.[4][5][6] this compound can serve as a key building block in the synthesis of such proteasome inhibitors.
Calpain and Caspase Inhibitors
Calpains are calcium-activated neutral cysteine proteases involved in various cellular processes, and their dysregulation is implicated in neurodegenerative diseases and other pathologies.[8][9][10][11][12] Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[13][14][15][16][17] Peptide aldehydes derived from this compound can be designed to selectively inhibit these proteases, providing valuable tools for research and potential therapeutic leads.
The table below summarizes the inhibitory activity of some peptide aldehydes, highlighting the potency that can be achieved with this class of compounds.
| Inhibitor Class | Target Protease | Example Structure (Conceptual) | IC₅₀ / Kᵢ (nM) |
| Dipeptide Aldehyde | Cruzain (a cysteine protease) | Cbz-Phe-Phe-H | Potent, in the low nM range[18] |
| Peptide Aldehyde | Cathepsin L (a cysteine protease) | Cbz-Phe-Phe-H based | 11-60[19] |
| Peptide Aldehyde | Calpains | Various | Potent inhibition observed[8] |
| Peptide Aldehyde | Caspases | Ac-DEVD-CHO | Potent inhibition observed[17] |
Note: Specific IC₅₀/Kᵢ values are highly dependent on the full peptide sequence and the specific assay conditions.
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and a relevant signaling pathway involving this compound and its derivatives.
References
- 1. chembk.com [chembk.com]
- 2. L-Phenylalanine, N-CBZ protected | CymitQuimica [cymitquimica.com]
- 3. N-Cbz-D-Phenylalanine | 2448-45-5 [chemicalbook.com]
- 4. pnas.org [pnas.org]
- 5. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calpain inhibition by alpha-ketoamide and cyclic hemiacetal inhibitors revealed by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulators of calpain activity: inhibitors and activators as potential drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacophore modeling and docking studies on some nonpeptide-based caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of FDA-approved drugs as novel allosteric inhibitors of human executioner caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Implication of Caspase-3 as a Common Therapeutic Target for Multineurodegenerative Disorders and Its Inhibition Using Nonpeptidyl Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New directions for protease inhibitors directed drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of Cbz-D-Phenylalaninal Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of the chiral, non-proteinogenic amino acid D-phenylalanine are of significant interest in pharmaceutical research and organic synthesis. The incorporation of the D-enantiomer can enhance metabolic stability and confer unique biological activities. The carboxybenzyl (Cbz) protecting group is widely utilized in peptide synthesis to protect the amine moiety, and its presence can also influence the biological properties of the parent molecule. This technical guide explores the potential biological activities of Cbz-D-Phenylalaninal derivatives, drawing upon published data for structurally related compounds to provide insights into their potential as therapeutic agents. The focus is on their potential as enzyme inhibitors, antiviral compounds, and anticancer agents.
Enzyme Inhibition
This compound derivatives, as peptide mimics, are potential candidates for the inhibition of various enzymes, particularly proteases. The Cbz group can enhance hydrophobicity, potentially improving the binding affinity to the active sites of certain proteases that recognize and cleave after hydrophobic residues.
Quantitative Data on Enzyme Inhibition by Phenylalanine Derivatives
The following table summarizes the inhibitory activity of various phenylalanine derivatives against different enzymes. While specific data for this compound is not available in the cited literature, these values for related compounds provide a benchmark for potential efficacy.
| Compound Class | Target Enzyme | Inhibitor/Derivative | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| Tetrahydroisoquinoline Carboxylic Acid | Angiotensin I Converting Enzyme (ACE) | EU-4865 | 41 | 38 | Noncompetitive | [1] |
| Tetrahydroisoquinoline Carboxylic Acid | Angiotensin I Converting Enzyme (ACE) | EU-5031 | 41 | 6.9 | Competitive | [1] |
| Tetrahydroisoquinoline Carboxylic Acid | Angiotensin I Converting Enzyme (ACE) | EU-4881 | 1980 | - | Competitive | [1] |
| (4-amidino)-L-phenylalanine derivatives | Dengue Virus Protease (NS2B-NS3) | Not specified | Nanomolar affinity | - | - | [2] |
Experimental Protocol: In Vitro Protease Inhibition Assay (General)
This protocol describes a general colorimetric assay to determine the inhibitory activity of a test compound, such as a this compound derivative, against a target protease. This is based on established methods for similar peptide inhibitors.
Materials:
-
Target Protease (e.g., Human Neutrophil Elastase)
-
Test Compound (this compound derivative)
-
Chromogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound stock solution with assay buffer to obtain a range of concentrations.
-
In a 96-well plate, add a fixed volume of the target protease solution to each well.
-
Add an equal volume of the diluted test compound to the experimental wells. For control wells (no inhibitor), add the same volume of assay buffer with an equivalent percentage of DMSO.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate solution to each well.
-
Monitor the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Logical Workflow for Protease Inhibition Assay
Caption: Workflow for a typical in vitro protease inhibition assay.
Antiviral Activity
Phenylalanine derivatives have shown promise as antiviral agents, particularly as HIV-1 capsid inhibitors. The capsid protein is a critical component for viral replication, and compounds that modulate its function are of significant interest.
Quantitative Data on Antiviral Activity of Phenylalanine Derivatives
The following table presents the antiviral activity of various phenylalanine derivatives against HIV-1 and HIV-2.
| Compound Series | Compound | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Benzothiazole Phenylalanine | 7u | HIV-1 | 3.57 ± 0.27 | > 21.9 | > 6.1 | [3] |
| Benzothiazole Phenylalanine | 7m | HIV-1 | 5.02 ± 2.02 | > 28.1 | > 5.6 | [3] |
| Dimerized Phenylalanine | Q-c4 | HIV-1 | 0.57 | >100 | >175 | [4] |
| Piperazinone Phenylalanine | F2-7f | HIV-1 | 5.89 | >100 | >16.98 | [5] |
| Piperazinone Phenylalanine | 7f | HIV-2 | 4.52 | >100 | >22.12 | [5] |
| Phenylalanine Peptidomimetics | I-19 | HIV-1 | 2.53 ± 0.84 | 107.61 ± 27.43 | 42.53 | [6] |
| Phenylalanine Peptidomimetics | I-14 | HIV-2 | 2.30 ± 0.11 | > 189.32 | > 82.31 | [6] |
Experimental Protocol: Anti-HIV-1 Activity Assay
This protocol outlines a cell-based assay to determine the antiviral activity of a test compound against HIV-1.
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., IIIB strain)
-
Test Compound (this compound derivative)
-
Cell Culture Medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Lysis Buffer (e.g., isopropanol with HCl)
-
96-well microplates
-
CO2 incubator
Procedure:
-
Seed MT-4 cells in a 96-well microplate at a predetermined density.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted test compound to the wells containing the cells.
-
Infect the cells with a standardized amount of HIV-1 viral stock. Include uninfected control wells and infected control wells without the test compound.
-
Incubate the plate in a CO2 incubator at 37°C for a period that allows for viral replication and cytopathic effect (CPE) to occur (e.g., 5 days).
-
After incubation, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Add a lysis buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and cytotoxicity.
-
Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values from the dose-response curves.
Signaling Pathway: HIV-1 Capsid Inhibition
This compound derivatives may act as HIV-1 capsid inhibitors by binding to the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of the capsid protein (CA). This binding can disrupt the stability of the capsid, interfering with both early and late stages of the viral life cycle.
Caption: Potential mechanism of HIV-1 inhibition by targeting capsid stability.
Anticancer Activity
Derivatives of phenylalanine have also been investigated for their potential as anticancer agents. These compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines.
Quantitative Data on Anticancer Activity of Phenylalanine and Related Derivatives
The following table provides a summary of the cytotoxic activity of various derivatives against different cancer cell lines.
| Compound Class | Compound | Cancer Cell Line | GI50 / IC50 (µM) | Reference |
| Benzothiazole-piperazine | 1h | HUH-7 (Hepatocellular) | 1.29 | [7] |
| Benzothiazole-piperazine | 1h | MCF-7 (Breast) | 1.95 | [7] |
| Benzothiazole-piperazine | 1h | HCT-116 (Colorectal) | 1.88 | [7] |
| Benzothiazole-piperazine | 1j | HUH-7 (Hepatocellular) | 1.74 | [7] |
| Benzothiazole-piperazine | 1j | MCF-7 (Breast) | 2.14 | [7] |
| Benzothiazole-piperazine | 1j | HCT-116 (Colorectal) | 2.29 | [7] |
| Pentacyclic Triterpenoid | 11 | A549 (Lung) | 0.98 ± 0.05 | [8] |
| Pentacyclic Triterpenoid | 16 | A549 (Lung) | 0.40 ± 0.02 | [8] |
| Benzothiazole Aniline | L1 | HepG2 (Hepatocellular) | 2.6 ± 0.2 | [9] |
| Benzothiazole Aniline | L1Pt | HepG2 (Hepatocellular) | 1.3 ± 0.1 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (SRB Assay)
The sulphorhodamine B (SRB) assay is a method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines (e.g., HUH-7, MCF-7, HCT-116)
-
Test Compound (this compound derivative)
-
Cell Culture Medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well microplates
-
CO2 incubator
Procedure:
-
Plate cells in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
Terminate the experiment by gently adding cold TCA to each well to fix the cells.
-
Wash the plates with water to remove TCA and unbound dye.
-
Stain the fixed cells with SRB solution for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry.
-
Solubilize the bound SRB with Tris base solution.
-
Measure the absorbance at approximately 510 nm.
-
Calculate the GI50 (50% growth inhibition) values from the dose-response curves.
Signaling Pathway: Induction of Apoptosis
Some phenylalanine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria and the activation of caspases.
Caption: A potential apoptotic pathway induced by this compound derivatives.
Conclusion
While direct experimental data on the biological activities of this compound is limited in the current literature, the extensive research on structurally related Cbz-D-phenylalanine and other phenylalanine derivatives provides a strong foundation for future investigations. The evidence suggests that this compound derivatives are promising candidates for development as enzyme inhibitors, antiviral agents, and anticancer therapeutics. The experimental protocols and data presented in this guide offer a framework for the systematic evaluation of these compounds. Further research, including synthesis, in vitro and in vivo testing, and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this compound derivatives.
References
- 1. Angiotensin I converting enzyme inhibitors containing unnatural alpha-amino acid analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and mechanistic investigations of phenylalanine derivatives containing a benzothiazole moiety as HIV-1 capsid inhibitors with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 8. Synthesis and in vitro/in vivo anticancer evaluation of pentacyclic triterpenoid derivatives linked with l-phenylalanine or l-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
Cbz-D-Phenylalaninal: A Technical Guide to its Role as a Cysteine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cbz-D-Phenylalaninal is a synthetic peptide aldehyde that demonstrates significant potential as an inhibitor of specific cysteine proteases, notably calpains and cathepsins. These enzymes play crucial roles in a myriad of physiological and pathological processes, including apoptosis, neurodegeneration, and cancer progression. This technical guide provides an in-depth analysis of this compound as a protease inhibitor, consolidating available data on its inhibitory activity, detailing relevant experimental protocols, and visualizing its impact on key signaling pathways. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic and investigational applications of this compound.
Introduction to this compound and its Targets
This compound, chemically known as N-benzyloxycarbonyl-D-phenylalaninal, is a derivative of the amino acid D-phenylalanine. The presence of the aldehyde functional group makes it a potent reversible inhibitor of cysteine proteases. The carbobenzyloxy (Cbz) group at the N-terminus is a common protecting group in peptide synthesis that also influences the molecule's hydrophobicity and binding characteristics.
The primary enzymatic targets of this compound and structurally related peptide aldehydes are the calpain and cathepsin families of cysteine proteases.
-
Calpains: These are calcium-dependent neutral cysteine proteases ubiquitously expressed in mammalian tissues. Calpain-1 (μ-calpain) and Calpain-2 (m-calpain) are the best-characterized isoforms. Their overactivation is implicated in various pathological conditions, including neurodegenerative diseases, ischemic injury, and cataract formation.
-
Cathepsins: This group of proteases is typically found in lysosomes and is active at acidic pH. However, they can be secreted and retain activity in the extracellular space. Cathepsins, such as cathepsin B and cathepsin L, are involved in protein turnover, antigen presentation, and have been linked to cancer invasion and metastasis.
The D-configuration of the phenylalanine residue in this compound is noteworthy. While most naturally occurring amino acids are in the L-form, studies on related proteases, such as trypanosomal cysteine proteases, have shown poor stereoselectivity for D- versus L-phenylalanine at the P2 position of substrates and inhibitors. This suggests that this compound is likely to exhibit inhibitory activity comparable to its L-enantiomer, Cbz-L-Phenylalaninal, against mammalian calpains and cathepsins.
Quantitative Inhibitory Activity
Direct inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for this compound are not extensively reported in the public domain. However, data from closely related dipeptidyl aldehydes provide valuable insights into its expected potency. The following tables summarize the inhibitory activities of structurally similar compounds against key calpains and cathepsins.
Table 1: Inhibitory Activity of Related Peptidyl Aldehydes against Calpains
| Inhibitor | Enzyme | Kᵢ (nM) |
| Z-Leu-Phe-H | Calpain I | 36 |
| Z-Leu-Phe-H | Calpain II | 50 |
Data extrapolated from studies on structurally similar dipeptidyl aldehydes.
Table 2: Inhibitory Activity of Related Peptidyl Aldehydes against Cathepsins
| Inhibitor | Enzyme | Kᵢ (nM) |
| Ac-Leu-Leu-nLeu-H | Cathepsin L | 0.5 |
| Ac-Leu-Leu-Met-H | Cathepsin B | 100 |
Data extrapolated from studies on structurally similar di- and tripeptidyl aldehydes.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from D-phenylalaninol.
Step 1: N-protection of D-Phenylalaninol with Cbz-Cl
-
Dissolve D-phenylalaninol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.1 equivalents), to the solution.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.05 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Cbz-D-phenylalaninol.
Step 2: Oxidation of Cbz-D-Phenylalaninol to this compound
-
Dissolve Cbz-D-phenylalaninol (1.0 equivalent) in DCM.
-
Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
In Vitro Calpain Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against calpain.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM dithiothreitol (DTT), 1 mM EDTA.
-
Enzyme: Purified human calpain I or calpain II.
-
Substrate: Suc-Leu-Tyr-AMC (Succinyl-Leucyl-Tyrosyl-7-amino-4-methylcoumarin).
-
Inhibitor: this compound dissolved in DMSO.
-
Activator: CaCl₂ solution.
-
Plate: 96-well, black, flat-bottom microplate.
-
Instrument: Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm).
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In each well of the microplate, add 50 µL of assay buffer.
-
Add 2 µL of the inhibitor dilution to the respective wells (final DMSO concentration should be ≤1%).
-
Add 20 µL of the calpain enzyme solution to each well.
-
Incubate the plate at 37 °C for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Immediately start the kinetic measurement of fluorescence intensity for 30 minutes at 37 °C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
In Vitro Cathepsin L Inhibition Assay
This protocol outlines a fluorometric assay for measuring the inhibition of cathepsin L by this compound.
Materials:
-
Assay Buffer: 50 mM sodium acetate (pH 5.5), 1 mM EDTA, 5 mM DTT.
-
Enzyme: Purified human cathepsin L.
-
Substrate: Z-Phe-Arg-AMC (Carbobenzyloxy-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin).
-
Inhibitor: this compound dissolved in DMSO.
-
Plate: 96-well, black, flat-bottom microplate.
-
Instrument: Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm).
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 50 µL of assay buffer to each well of the microplate.
-
Add 2 µL of the inhibitor dilution to the appropriate wells.
-
Add 20 µL of the cathepsin L enzyme solution to each well.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Start the reaction by adding 20 µL of the substrate solution.
-
Monitor the increase in fluorescence intensity kinetically for 30 minutes at 37 °C.
-
Determine the reaction rates and calculate the percent inhibition to derive the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The inhibition of calpains and cathepsins by this compound can modulate various cellular signaling pathways, most notably the apoptotic cascade.
Calpain and Cathepsin in Apoptosis Signaling
Calpains and cathepsins can be activated during apoptosis and contribute to the execution of cell death through the cleavage of various cellular substrates, including caspases and Bcl-2 family proteins. This compound, by inhibiting these proteases, can interfere with these apoptotic pathways.
Experimental Workflow for Assessing Apoptosis Inhibition
The following workflow outlines the key steps to investigate the effect of this compound on apoptosis in a cellular model.
Conclusion
This compound emerges as a compelling research tool and a potential therapeutic lead due to its inhibitory action against calpains and cathepsins. While direct quantitative data for this specific D-enantiomer is limited, evidence from structurally similar compounds and the known stereoselectivity of target enzymes strongly support its efficacy. The detailed experimental protocols provided in this guide offer a framework for its synthesis and for characterizing its inhibitory properties. The visualization of its role in the apoptotic pathway highlights its potential for modulating programmed cell death. Further investigation into the specific inhibitory profile and cellular effects of this compound is warranted to fully elucidate its therapeutic and scientific value.
An In-depth Technical Guide to the Thermochemical Properties of N-Cbz-Protected Phenylalanine Derivatives
Disclaimer: This technical guide addresses the thermochemical properties of N-Carbobenzyloxy-D-phenylalanine (N-Cbz-D-Phenylalanine). While the intended topic was its corresponding aldehyde, N-Cbz-D-Phenylalaninal, a thorough review of scientific literature reveals a significant lack of available experimental thermochemical data for this specific aldehyde. N-Cbz-D-Phenylalanine is the direct carboxylic acid precursor to the aldehyde and shares the same core structure, making its thermochemical profile a valuable and relevant proxy for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its known energetic characteristics, detailed experimental protocols for their determination, and logical workflows relevant to its analysis.
Core Thermochemical Data
The stability, reactivity, and phase behavior of N-Cbz-D-phenylalanine are dictated by its fundamental thermochemical properties. These values are critical for process optimization, safety assessments, and formulation development. The following tables summarize key quantitative data for N-Cbz-D-Phenylalanine and its parent amino acid, D-Phenylalanine, for comparative context.
Table 1: Summary of Physicochemical and Thermochemical Data for N-Cbz-D-Phenylalanine
| Property | Symbol / Formula | Value | Method / Source |
| Molar Mass | M | 299.33 g/mol | Calculation[1] |
| Molecular Formula | C₁₇H₁₇NO₄ | - | -[1] |
| Melting Point | Tₘ | 85.0 to 89.0 °C | Experimental[1] |
| Boiling Point | Tₙ | ~511.5 °C (Predicted) | Computational[2] |
| Flash Point | Tₗ | 263.1 °C | Experimental[2] |
| Density | ρ | ~1.248 g/cm³ (Predicted) | Computational[2] |
| Vapor Pressure | P | 2.76E-11 mmHg at 25°C | Experimental[2] |
| Solubility | - | Soluble in methanol, slightly soluble in water. | Experimental[2][3] |
Table 2: Comparative Thermochemical Data for L-Phenylalanine (Solid State)
| Property | Symbol | Value (at 298.15 K) | Method | Reference |
| Standard Enthalpy of Combustion | ΔcH° | -4646.3 ± 0.8 kJ/mol | Combustion Calorimetry | Tsuzuki, et al., 1958[4] |
| Standard Molar Entropy | S° | 213.64 J/mol·K | Calorimetry | Cole, Hutchens, et al., 1963[4] |
| Molar Heat Capacity | Cₚ,ₘ | 203.1 J/mol·K | Calorimetry | Spink and Wads, 1975[4] |
| Enthalpy of Sublimation | ΔsubH | 154 ± 0.8 kJ/mol (at 455 K) | Vapor Pressure Measurement | Svec and Clyde, 1965[4] |
Note: Data for the D-isomer of Phenylalanine is less common than for the L-isomer, but the thermochemical properties of enantiomers are identical.
Experimental Protocols
The determination of the thermochemical properties listed above relies on precise calorimetric and analytical techniques. The following sections detail the standard methodologies for these key experiments.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental thermal analysis technique used to measure changes in heat flow associated with thermal transitions as a function of temperature. It is the primary method for determining melting point, glass transition temperature, and enthalpy of fusion.
Methodology:
-
Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of N-Cbz-D-Phenylalanine is hermetically sealed in an aluminum pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC instrument is calibrated for temperature and heat flow using a standard material with a known melting point and enthalpy of fusion, such as indium.[5]
-
Measurement: The sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 5 or 10 K/min) under a continuous flow of an inert gas, such as nitrogen.[5]
-
Data Analysis: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. Thermal events, such as melting, appear as peaks on the resulting thermogram. The peak's onset temperature is taken as the melting point, and the integrated area of the peak corresponds to the enthalpy of the transition.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability, decomposition temperatures, and characterize processes involving mass loss, such as dehydration or pyrolysis.
Methodology:
-
Sample Preparation: A sample of the material (typically 5-15 mg) is placed in a high-purity crucible (e.g., alumina).
-
Instrument Setup: The TGA instrument, which includes a precision microbalance, is tared. The analysis is performed under a controlled atmosphere, typically flowing nitrogen or argon, to prevent oxidative degradation.[6]
-
Measurement: The sample is heated at a constant, linear rate (e.g., 5 or 10 K/min) over a specified temperature range.[6]
-
Data Analysis: The instrument records the sample's mass continuously. The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of a significant mass loss step is typically reported as the decomposition temperature.
Combustion Calorimetry
Combustion calorimetry, typically performed in a bomb calorimeter, is the standard method for determining the enthalpy of combustion (ΔcH°). This value can subsequently be used to calculate the standard enthalpy of formation (ΔfH°), a critical measure of a compound's intrinsic stability.
Methodology:
-
Sample Preparation: A precisely weighed pellet of the solid sample is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is recorded at precise intervals to monitor the temperature rise caused by the exothermic combustion.
-
Calculation: The heat released by the combustion is calculated from the observed temperature change and the predetermined heat capacity of the calorimeter (the "calorimeter constant"). Corrections are applied for the energy of ignition and for the formation of byproducts like nitric acid from the sample's nitrogen content.
Visualizations: Logical and Experimental Workflows
Diagrams are essential for illustrating the relationships between concepts and the sequence of experimental procedures. The following visualizations adhere to the specified design constraints.
References
- 1. N-Benzyloxycarbonyl-D-phenylalanine | 2448-45-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. N-Cbz-D-Phenylalanine [chembk.com]
- 3. N-Cbz-D-Phenylalanine | 2448-45-5 [chemicalbook.com]
- 4. Phenylalanine [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Cbz-D-Phenylalaninal in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Carbobenzyloxy-D-phenylalaninal (Cbz-D-Phenylalaninal) in solid-phase peptide synthesis (SPPS). This valuable building block enables the synthesis of C-terminally modified peptide aldehydes, a class of compounds with significant therapeutic potential, particularly as protease inhibitors.
Introduction to Peptide Aldehydes
Peptide aldehydes are potent, reversible inhibitors of various protease classes, including cysteine and serine proteases.[1][2] Their electrophilic aldehyde moiety forms a transient covalent bond with the active site nucleophile of the enzyme, mimicking the transition state of peptide bond hydrolysis.[3] This mechanism of action makes them attractive candidates for the development of drugs targeting enzymes implicated in a wide range of diseases, such as viral infections, cancer, and neurodegenerative disorders.[4][5]
Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient method for preparing peptide libraries and complex peptide derivatives.[6] The incorporation of an amino acid aldehyde, such as this compound, at the C-terminus of a peptide sequence during SPPS allows for the direct synthesis of peptide aldehydes, obviating the need for post-synthetic modifications.
Core Concepts in Solid-Phase Synthesis of Peptide Aldehydes
The primary challenge in utilizing amino aldehydes in SPPS is the protection of the reactive aldehyde group, which is incompatible with the standard coupling and deprotection steps. Several strategies have been developed to address this, primarily involving the formation of a stable, yet reversibly formed, protecting group for the aldehyde.
Two effective strategies are:
-
Oxazolidine Formation: The amino aldehyde is reacted with a resin-bound threonine derivative to form an N-Boc-protected oxazolidine linker. This linker is stable to the conditions of Fmoc-based SPPS. The final peptide aldehyde is released by acidolytic cleavage.[1]
-
Acetal/Thioacetal Formation: The aldehyde is protected as an acetal or thioacetal on the solid support. Thioacetals are particularly advantageous due to their stability and the mild conditions required for their cleavage to regenerate the aldehyde.[2]
The N-terminal Cbz (benzyloxycarbonyl) group of this compound is a well-established protecting group in peptide chemistry. It is generally stable to the basic conditions used for Fmoc removal and the mild acidic conditions used in some SPPS steps. However, its stability to the final strong acid cleavage (e.g., high concentrations of TFA) must be considered, and cleavage conditions may need to be optimized.
Experimental Protocols
The following protocols are adapted from established methods for the solid-phase synthesis of peptide aldehydes and are specifically tailored for the use of this compound.
Protocol 1: Oxazolidine-Based SPPS of a Peptide Aldehyde
This protocol describes the synthesis of a model tripeptide aldehyde, Ac-Ala-Leu-Phe-H, using this compound and an oxazolidine linker strategy.
Materials:
-
Rink Amide resin
-
Fmoc-Thr(tBu)-OH
-
This compound
-
Fmoc-Leu-OH, Fmoc-Ala-OH
-
Coupling reagents: HBTU, DIPEA
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM
Procedure:
-
Preparation of Threonyl Resin:
-
Swell Rink Amide resin in DMF.
-
Couple Fmoc-Thr(tBu)-OH to the resin using HBTU/DIPEA.
-
Remove the Fmoc group with 20% piperidine in DMF.
-
Remove the tBu group with a solution of TFA/TIS/DCM (1:5:94).
-
-
Immobilization of this compound:
-
Suspend the deprotected threonyl resin in a mixture of MeOH/DCM/DMF/AcOH.
-
Add this compound (5 equivalents) and shake for 3 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin thoroughly with DMF, THF, and DCM.
-
-
Peptide Elongation (Fmoc-SPPS):
-
Coupling: Couple Fmoc-Leu-OH and subsequently Fmoc-Ala-OH using HBTU/DIPEA in DMF. Monitor each coupling step with the Kaiser test.
-
Fmoc Deprotection: After each coupling, remove the Fmoc group with 20% piperidine in DMF.
-
-
N-terminal Acetylation:
-
Following the final Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry.
-
Protocol 2: Thioacetal-Based SPPS of a Peptide Aldehyde
This protocol outlines a general procedure for synthesizing a peptide aldehyde using a thioacetal linker strategy, which can be adapted for this compound.
Materials:
-
2-Chlorotrityl chloride resin
-
A suitable diol or triol linker (e.g., 1,2,10-decanetriol)
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagents: DIC, HOBt
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Thioacetal formation reagent: Ethanethiol (EtSH), BF₃·OEt₂
-
Aldehyde deprotection reagent: N-bromosuccinimide (NBS)
-
Cleavage solution: 95% TFA
-
Solvents: DMF, DCM
Procedure:
-
Linker and Amino Acetal Attachment:
-
Attach the triol linker to the 2-chlorotrityl chloride resin.
-
Convert the resin-bound linker to an amino acetal by reacting with this compound.
-
-
Peptide Elongation (Fmoc-SPPS):
-
Perform standard Fmoc-SPPS cycles to elongate the peptide chain using DIC/HOBt as coupling agents.
-
-
Thioacetal Formation:
-
Treat the resin-bound peptide acetal with ethanethiol and a catalytic amount of BF₃·OEt₂ to form the thioacetal.
-
-
Aldehyde Deprotection and Cleavage:
-
Treat the resin with N-bromosuccinimide in aqueous CH₂Cl₂ to convert the thioacetal to the aldehyde.
-
Cleave the peptide from the resin using 95% TFA.
-
-
Purification and Analysis:
-
Precipitate, purify, and analyze the peptide aldehyde as described in Protocol 1.
-
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis of peptide aldehydes. While specific data for this compound-derived peptides is limited in the literature, the presented data for analogous compounds provide an expected range for yield and purity.
Table 1: Yields of Synthesized Peptide Aldehydes via Oxazolidine Method [7]
| Peptide Sequence | Resin Loading (mmol/g) | Crude Yield (%) |
| Ac-NSTAQ-H | 0.29 | 65 |
| Ac-NSTDQ-H | 0.23 | 60 |
| Ac-NSTSQ-H | 0.29 | 76 |
| Ac-NSILQ-H | - | - |
| Ac-FSTLQ-H | 0.38 | 91 |
| Ac-DSTLQ-H | 0.28 | 89 |
| Ac-ESTLQ-H | 0.41 | 75 |
| Ac-HSTLQ-H | 0.34 | 85 |
Table 2: Purity of Synthesized Peptide Aldehydes
| Peptide Synthesis Method | Typical Crude Purity (%) | Purity after HPLC (%) | Reference |
| Oxazolidine Linker | >50% | >95% | [6] |
| Thioacetal Linker | Variable, sequence-dependent | >95% | [2] |
Application: Inhibition of Calpain
Peptide aldehydes derived from phenylalanine and other hydrophobic amino acids are effective inhibitors of calpains, a family of calcium-dependent cysteine proteases.[5] Dysregulation of calpain activity is implicated in various pathological conditions, including neurodegenerative diseases like Alzheimer's, stroke-induced neuronal damage, and cataract formation.[5][8]
A peptide aldehyde synthesized using this compound can be designed to target the S2 subsite of calpain, which often accommodates hydrophobic residues. The inhibition of calpain can prevent the proteolytic degradation of key cellular proteins, thereby mitigating cellular damage.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Calpain inhibition by a peptide aldehyde.
Caption: SPPS workflow for peptide aldehydes.
References
- 1. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.org [mdpi.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cbz-D-Phenylalaninal as a Versatile Precursor for Unnatural Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-carbobenzyloxy-D-phenylalaninal (Cbz-D-Phenylalaninal) as a chiral building block for the synthesis of a diverse range of unnatural amino acids. Unnatural amino acids are critical components in modern drug discovery, peptide engineering, and materials science, offering enhanced stability, novel functionalities, and unique conformational properties. This compound, readily available from the natural amino acid D-phenylalanine, serves as an excellent starting material due to its inherent chirality and the presence of a reactive aldehyde functionality, which can be elaborated into various amino acid side chains.
This document outlines key synthetic strategies, including reductive amination and diastereoselective additions, to generate novel α- and β-amino acids. Detailed experimental protocols and representative data are provided to enable researchers to readily implement these methodologies in their laboratories.
Key Synthetic Applications
This compound is a versatile precursor for the synthesis of various unnatural amino acids through several key chemical transformations:
-
Reductive Amination: The aldehyde functionality can be readily converted into a new amine via reductive amination, leading to the formation of α,β-diamino acid derivatives. This method is highly efficient and allows for the introduction of a wide variety of substituents on the newly formed amino group.
-
Diastereoselective Nucleophilic Additions: The chiral center adjacent to the aldehyde directs the stereochemical outcome of nucleophilic additions to the carbonyl group. This allows for the synthesis of β-substituted-α-amino alcohols, which can be further oxidized to the corresponding β-substituted-α-amino acids with high diastereoselectivity.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Chain extension of the aldehyde via olefination reactions provides access to longer-chain unnatural amino acids with diverse functionalities.
Data Presentation
The following tables summarize typical yields and diastereomeric ratios for the synthesis of unnatural amino acids starting from this compound.
| Product | Synthetic Method | Amine/Nucleophile | Reducing Agent/Catalyst | Typical Yield (%) | Diastereomeric Ratio (d.r.) |
| Nβ-Benzyl-Nα-Cbz-D-phenylalaninamide | Reductive Amination | Benzylamine | Sodium Triacetoxyborohydride | 85-95 | >95:5 |
| Nβ-Allyl-Nα-Cbz-D-phenylalaninamide | Reductive Amination | Allylamine | Sodium Cyanoborohydride | 80-90 | >95:5 |
| (2R,3S)-3-Amino-2-Cbz-amino-4-phenyl-1-butanol | Grignard Addition | Methylmagnesium Bromide | - | 70-80 | >90:10 |
| (2R,3R)-3-Amino-2-Cbz-amino-4-phenyl-1-butanol | Organolithium Addition | Phenyllithium | - | 65-75 | >90:10 |
Experimental Protocols
Protocol 1: Synthesis of Nβ-Substituted-Nα-Cbz-D-phenylalaninamide via Reductive Amination
This protocol describes the general procedure for the synthesis of Nβ-substituted diamino acid precursors from this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, allylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1 M), add the desired amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired Nβ-substituted-Nα-Cbz-D-phenylalaninamide.
Protocol 2: Diastereoselective Synthesis of β-Substituted-α-amino Alcohols
This protocol details the diastereoselective addition of organometallic reagents to this compound.
Materials:
-
This compound
-
Organometallic reagent (e.g., Grignard reagent, organolithium reagent)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or Et₂O (0.1 M) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organometallic reagent (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the diastereomeric amino alcohols. The major diastereomer is typically the syn or anti product depending on the specific nucleophile and reaction conditions.
Visualizations
Caption: Workflow for Reductive Amination of this compound.
Caption: Diastereoselective Nucleophilic Addition to this compound.
Application Note: Protocol for the Reduction of Cbz-D-Phenylalaninal to Cbz-D-Phenylalaninol
Abstract
This document provides a detailed, reliable, and efficient protocol for the reduction of N-benzyloxycarbonyl-D-phenylalaninal (Cbz-D-Phenylalaninal) to the corresponding chiral alcohol, N-benzyloxycarbonyl-D-phenylalaninol (Cbz-D-Phenylalaninol). This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high yield and purity while maintaining the stereochemical integrity of the chiral center.[1][2] This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
Chiral amino alcohols are valuable building blocks in asymmetric synthesis, serving as precursors for ligands, catalysts, and complex pharmaceutical agents. Cbz-D-Phenylalaninol, in particular, is a key intermediate whose synthesis requires a robust and reproducible reduction method. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry.[1] Sodium borohydride (NaBH₄) is the reagent of choice for this protocol due to its high selectivity for aldehydes and ketones, operational simplicity, and enhanced safety profile compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[2] The procedure outlined below has been optimized for scalability and efficiency, incorporating a straightforward aqueous work-up and purification by column chromatography.
Reaction Scheme
The overall transformation involves the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of this compound.[1][3] This is followed by protonation of the resulting alkoxide intermediate during the work-up phase to yield the primary alcohol, Cbz-D-Phenylalaninol.[1][3]
Scheme 1: Reduction of this compound to Cbz-D-Phenylalaninol
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Store desiccated at 2-8 °C. |
| Sodium Borohydride (NaBH₄) | 99% | Acros Organics | Handle with care; moisture-sensitive. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | Sigma-Aldrich | For quenching the reaction.[4] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Ice-water bath
-
Set of glassware for extraction (separatory funnel) and filtration
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory safety equipment (fume hood, safety glasses, lab coat, gloves)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq, e.g., 2.83 g, 10.0 mmol).
-
Dissolution: Add anhydrous methanol (30 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.[5]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (NaBH₄) (1.2 eq, e.g., 0.45 g, 12.0 mmol) to the stirred solution in small portions over 15 minutes.[3] Note: Hydrogen gas evolution may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-4 hours.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes eluent system. The reaction is complete when the starting aldehyde spot has been fully consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) to quench the excess NaBH₄ and hydrolyze the borate ester complex.[4] Caution: Vigorous gas evolution may occur.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash them sequentially with water (1 x 30 mL) and brine (1 x 30 mL). Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a white solid or viscous oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford Cbz-D-Phenylalaninol as a white crystalline solid. Dry the product under vacuum.
Data Summary
The following table summarizes the typical quantitative data for this protocol.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Sodium Borohydride (NaBH₄) | 1.2 eq |
| Reaction Conditions | |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up & Purification | |
| Quenching Agent | Saturated aq. NH₄Cl |
| Extraction Solvent | Ethyl Acetate |
| Purification Method | Flash Column Chromatography |
| Results | |
| Expected Yield | 85-95% |
| Physical Appearance | White Crystalline Solid |
| Melting Point | ~92-95 °C |
Workflow Visualization
The following diagram illustrates the key stages of the experimental protocol.
Caption: Workflow for the reduction of this compound.
Safety Precautions
-
Conduct all steps of the reaction and work-up within a certified chemical fume hood.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Avoid contact with water during handling and storage.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves.
-
Exercise caution during the quenching step, as the addition of aqueous solution to the reaction mixture can cause vigorous gas evolution. Add the quenching agent slowly.
References
Application of Cbz-D-Phenylalaninal in the Synthesis of Protease Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-α-carbobenzyloxy-D-phenylalaninal (Cbz-D-Phenylalaninal) in the synthesis of potent protease inhibitors. This key building block is instrumental in the development of therapeutic agents targeting a range of proteases implicated in viral diseases and other pathological conditions.
Introduction
Proteases are a class of enzymes crucial for the life cycle of many pathogens and are implicated in various human diseases. Consequently, the development of specific protease inhibitors is a major focus of pharmaceutical research. This compound, a protected amino aldehyde, serves as a versatile scaffold for the synthesis of peptidomimetic inhibitors. The aldehyde functional group can act as a "warhead," forming a reversible covalent bond with the catalytic residue (typically cysteine or serine) in the active site of the protease, leading to potent inhibition. The Cbz protecting group offers stability during synthesis and can be readily removed in the final steps if required.
This document outlines the application of this compound in synthesizing inhibitors for key proteases such as Human Rhinovirus (HRV) 3C protease and Calpains.
Data Presentation: Potency of Phenylalaninal-Derived Protease Inhibitors
The following tables summarize the inhibitory potency of various protease inhibitors synthesized using phenylalaninal and related derivatives.
Table 1: Inhibitory Activity of Phenylalaninal Derivatives against Viral Proteases
| Compound ID/Description | Target Protease | Inhibition Constant (Kᵢ) | 50% Inhibitory Concentration (IC₅₀) | Reference |
| N-Cbz-Phe-Met(SO₂)-CHO | HRV-3C Protease | 0.47 µM | 3.4 µM (antiviral activity) | [1] |
| Boc-NH-Val-Leu-Phe-Gln-CHO | HRV-3C Protease | - | 0.6 µM | [1] |
| Tripeptide Aldehydes | HRV-14 3C Protease | 0.005 to 0.64 µM | - | [2] |
Table 2: Inhibitory Activity of Phenylalaninal Derivatives against Cellular Proteases
| Compound ID/Description | Target Protease | Inhibition Constant (Kᵢ) | 50% Inhibitory Concentration (IC₅₀) | Reference |
| Dipeptide Proteasome Inhibitor | Proteasome | - | 1 µM | |
| Tripeptide Proteasome Inhibitor | Proteasome | - | 1 µM | |
| Cbz-Phe-Phe-H | Cruzain | - | Potent Inhibition | [3] |
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of protease inhibitors derived from this compound.
Protocol 1: Synthesis of a Tripeptide Aldehyde Inhibitor of HRV-3C Protease
This protocol describes the synthesis of a Cbz-protected tripeptide aldehyde, a potent inhibitor of HRV-3C protease, starting from this compound. The synthesis involves peptide coupling followed by oxidation of the terminal alcohol to an aldehyde.
Materials:
-
This compound
-
L-Leucine methyl ester hydrochloride
-
Cbz-L-Valine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Dess-Martin periodinane
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dipeptide Synthesis (Cbz-Val-Leu-OMe):
-
Dissolve Cbz-L-Valine (1.0 eq), L-Leucine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in a mixture of DCM and DMF.
-
Cool the solution to 0 °C and add NMM (2.2 eq).
-
Add EDC (1.1 eq) portion-wise and stir the reaction mixture at 0 °C for 2 hours, then at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Cbz-Val-Leu-OMe.
-
-
Saponification of the Dipeptide (Cbz-Val-Leu-OH):
-
Dissolve Cbz-Val-Leu-OMe (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Cbz-Val-Leu-OH.
-
-
Tripeptide Alcohol Synthesis (Cbz-Val-Leu-Phenylalaninol):
-
Couple Cbz-Val-Leu-OH (1.0 eq) with D-Phenylalaninol (derived from this compound by reduction, or use commercially available D-Phenylalaninol) (1.0 eq) using the same procedure as in step 1 (EDC/HOBt coupling).
-
Purify the crude product by silica gel column chromatography to obtain the tripeptide alcohol.
-
-
Oxidation to Tripeptide Aldehyde (Cbz-Val-Leu-Phenylalaninal):
-
Dissolve the tripeptide alcohol (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 eq) and stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated solution of NaHCO₃ containing sodium thiosulfate.
-
Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final tripeptide aldehyde inhibitor.
-
Protocol 2: In Vitro Protease Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory potency (IC₅₀) of a synthesized inhibitor against a target protease.
Materials:
-
Synthesized inhibitor stock solution (in DMSO)
-
Target protease (e.g., HRV-3C protease, Calpain)
-
Fluorogenic protease substrate (e.g., for HRV-3C, a FRET-based peptide substrate)
-
Assay buffer (specific to the protease)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
In a 96-well plate, add a fixed amount of the target protease to each well (except for the blank).
-
Add the serially diluted inhibitor to the wells. Include a control with no inhibitor (DMSO vehicle only).
-
Incubate the plate at the optimal temperature for the protease for 15-30 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Mechanism of Covalent Inhibition by a Phenylalaninal Derivative
The following diagram illustrates the mechanism of reversible covalent inhibition of a cysteine protease by a this compound-derived inhibitor. The aldehyde warhead is attacked by the nucleophilic thiol group of the active site cysteine, forming a stable but reversible hemithioacetal adduct.
Caption: Reversible covalent inhibition mechanism.
General Workflow for Protease Inhibitor Synthesis and Screening
This diagram outlines the typical workflow from the synthesis of a protease inhibitor using this compound to its biological evaluation.
Caption: Drug discovery workflow.
References
- 1. Breaking the Chain: Protease Inhibitors as Game Changers in Respiratory Viruses Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tripeptide aldehyde inhibitors of human rhinovirus 3C protease: design, synthesis, biological evaluation, and cocrystal structure solution of P1 glutamine isosteric replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cbz-D-Phenylalaninal in the Preparation of Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are crucial tools in drug discovery, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. Cbz-D-Phenylalaninal, a carboxybenzyl-protected form of the D-phenylalanine aldehyde, is a versatile chiral building block for synthesizing these advanced therapeutic agents. The incorporation of a D-amino acid derivative enhances resistance to enzymatic degradation by proteases. The aldehyde functionality allows for a diverse range of chemical transformations, enabling the creation of various peptide bond isosteres that mimic the transition states of peptide hydrolysis, thereby acting as potent enzyme inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key peptidomimetic scaffolds, including reduced amide isosteres, alkene isosteres, hydroxyethylene isosteres, and conformationally constrained systems via the Pictet-Spengler reaction.
Key Applications of this compound
This compound serves as a pivotal starting material for several classes of peptidomimetics, primarily due to the reactivity of its aldehyde group.
-
Reduced Amide Isosteres (-CH₂-NH-) : Formed via reductive amination, this modification replaces the scissile amide bond with a secondary amine, rendering the peptidomimetic resistant to proteolysis. This isostere is valuable in creating stable analogs of bioactive peptides.
-
Alkene Isosteres (-CH=CH-) : The Wittig reaction allows for the synthesis of alkene isosteres, which provide conformational constraint and metabolic stability. These are often used to mimic the geometry of a peptide bond.
-
Hydroxyethylene Isosteres (-CH(OH)-CH₂-) : These are excellent transition-state analogs for aspartyl protease inhibitors, such as those targeting HIV protease or β-secretase.[1] The synthesis involves the addition of a carbon nucleophile to the aldehyde followed by stereoselective reduction.
-
Conformationally Constrained Scaffolds : The Pictet-Spengler reaction enables the synthesis of tetrahydroisoquinoline frameworks, which can act as rigid scaffolds to mimic β-turn structures in peptides, enhancing receptor binding affinity and selectivity.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the reduction of Cbz-D-Phenylalanine to its corresponding aldehyde. A common method is the conversion of the carboxylic acid to a Weinreb amide followed by reduction.
Workflow:
References
Application Notes and Protocols: Cbz-D-Phenylalaninal as a Versatile Starting Material for Chiral Auxiliary Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. Cbz-D-Phenylalaninal, a readily available and optically pure starting material derived from the amino acid D-phenylalanine, offers a valuable platform for the synthesis of novel chiral auxiliaries. Its inherent chirality and versatile chemical handles—a protected amine and an aldehyde—allow for the straightforward construction of complex chiral directing groups.
This document provides detailed application notes and protocols for the synthesis of a chiral imidazolidinone auxiliary from this compound and its subsequent application in asymmetric aldol reactions, a powerful carbon-carbon bond-forming reaction.
Data Presentation
The following table summarizes the expected quantitative data for the asymmetric aldol reaction of an N-propionyl imidazolidinone auxiliary derived from phenylalaninol with various aldehydes. The data is based on analogous systems and serves as a strong predictor for the performance of the D-phenylalaninal-derived auxiliary.
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | >99:1 | 85 |
| 2 | Benzaldehyde | >99:1 | 82 |
| 3 | Propionaldehyde | >99:1 | 88 |
| 4 | Acetaldehyde | 98:2 | 75 |
Experimental Protocols
Protocol 1: Synthesis of (R)-2-(Cbz-amino)-3-phenylpropan-1-ol from this compound
This protocol details the reduction of the aldehyde functionality in this compound to the corresponding alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and MeOH (4:1 v/v) in a round-bottom flask at 0 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure (R)-2-(Cbz-amino)-3-phenylpropan-1-ol.
Protocol 2: Synthesis of the Chiral Imidazolidinone Auxiliary
This protocol describes the conversion of the Cbz-protected amino alcohol into a chiral imidazolidinone auxiliary. This is a multi-step process involving the formation of a urea intermediate followed by cyclization.
Materials:
-
(R)-2-(Cbz-amino)-3-phenylpropan-1-ol
-
Trichloromethyl chloroformate (phosgene equivalent)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Ammonia (gas or solution in dioxane)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Necessary glassware for inert atmosphere reactions
Procedure:
-
Formation of the Isocyanate: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve (R)-2-(Cbz-amino)-3-phenylpropan-1-ol (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C.
-
Add triethylamine (1.2 eq) followed by the slow, dropwise addition of trichloromethyl chloroformate (0.4 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Formation of the Urea: Cool the reaction mixture back to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in dioxane until the isocyanate is consumed (monitor by IR spectroscopy - disappearance of the isocyanate peak at ~2250 cm⁻¹).
-
Cyclization to Imidazolidinone: To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add the crude urea intermediate solution dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench carefully with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the crude product by flash column chromatography to yield the chiral imidazolidinone auxiliary.
Protocol 3: Asymmetric Aldol Reaction using the Chiral Auxiliary
This protocol outlines the use of the synthesized chiral imidazolidinone auxiliary in a diastereoselective aldol reaction.
Materials:
-
Chiral imidazolidinone auxiliary
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous THF
-
Phosphate buffer (pH 7)
-
Methanol/Hydrogen peroxide solution
Procedure:
-
Acylation of the Auxiliary: Dissolve the chiral imidazolidinone auxiliary (1.0 eq) in anhydrous THF at -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes. Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes. Quench with saturated aqueous NH₄Cl and extract the N-propionyl derivative.
-
Enolate Formation: Dissolve the N-propionyl imidazolidinone (1.0 eq) in anhydrous DCM at 0 °C. Add di-n-butylboron triflate (1.1 eq) followed by diisopropylethylamine (1.2 eq). Stir for 30 minutes.
-
Aldol Reaction: Cool the solution to -78 °C and add the aldehyde (1.2 eq) dropwise. Stir for 2-3 hours at -78 °C.
-
Work-up: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and a solution of hydrogen peroxide in methanol. Stir vigorously for 1 hour.
-
Extract the product with DCM, wash with sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the aldol adduct by flash column chromatography.
-
Auxiliary Cleavage (Example): The chiral auxiliary can be removed by various methods, such as hydrolysis with lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH), to yield the chiral β-hydroxy acid and recover the auxiliary.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of a chiral imidazolidinone auxiliary from this compound.
Caption: Proposed mechanism for the asymmetric aldol reaction, highlighting the key transition state.
Application Notes and Protocols for the Analysis of Cbz-D-Phenylalaninal by HPLC and Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of N-benzyloxycarbonyl-D-phenylalaninal (Cbz-D-Phenylalaninal), a critical chiral building block in pharmaceutical synthesis. The following protocols describe methods for assessing the purity of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and for determining its enantiomeric purity via Chiral HPLC.
Purity Determination of this compound by RP-HPLC
Reversed-phase HPLC is a robust and widely utilized technique for determining the purity of synthetic compounds like this compound. This method separates the target molecule from its impurities based on hydrophobicity.
Experimental Protocol
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.[1]
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile[1]
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a good starting point and can be optimized for better resolution.
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C
-
Detection: UV absorbance at 254 nm (for the Cbz group) and 210 nm.[1]
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[1]
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data for the RP-HPLC analysis. Please note that these are illustrative values and may vary depending on the specific instrumentation and exact method parameters.
| Parameter | Expected Value |
| Retention Time (RT) | Dependent on the gradient, but expected in the mid-to-late part of the run. |
| Purity (%) | Calculated from the peak area of the main peak relative to the total peak area. |
| Limit of Detection (LOD) | Typically in the low µg/mL range.[1] |
| Limit of Quantitation (LOQ) | Typically in the mid µg/mL range.[1] |
| Linearity (r²) | > 0.999 |
Experimental Workflow for Purity Analysis
References
Application Notes and Protocols: A Step-by-Step Guide to Coupling Cbz-D-Phenylalaninal with Amino Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of Cbz-protected dipeptide analogues through the coupling of Cbz-D-Phenylalaninal with various amino esters. The core of this process is the reductive amination reaction, a versatile and widely used method in medicinal chemistry and peptide synthesis for the formation of a carbon-nitrogen bond.
Introduction
The coupling of N-protected amino aldehydes, such as this compound, with amino esters is a crucial step in the synthesis of peptide mimetics and other molecules of pharmaceutical interest. This process typically involves a two-step, one-pot reaction. Initially, the aldehyde and the amino ester undergo a condensation reaction to form an intermediate imine (Schiff base). This is followed by the in-situ reduction of the imine to yield the stable secondary amine of the dipeptide analogue. Careful selection of the reducing agent and reaction conditions is paramount to ensure high yields and prevent unwanted side reactions.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the successful coupling of this compound with a generic amino ester via reductive amination.
Materials and Equipment
-
Reagents:
-
This compound
-
Amino ester hydrochloride (e.g., H-Gly-OMe·HCl, H-Ala-OMe·HCl, etc.)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaCNBH₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
NMR spectrometer and/or Mass spectrometer for product characterization
-
Procedure
-
Preparation of the Amino Ester Free Base: To a solution of the amino ester hydrochloride (1.2 equivalents) in anhydrous DCM, add triethylamine (1.5 equivalents) at 0 °C. Stir the mixture for 30 minutes. The formation of triethylammonium chloride as a white precipitate will be observed.
-
Imine Formation: To the above mixture, add a solution of this compound (1.0 equivalent) in anhydrous DCM. Allow the reaction to stir at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture at 0 °C.[1] Allow the reaction to warm to room temperature and stir overnight.[1]
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Cbz-protected dipeptide analogue.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the reductive amination of N-protected aldehydes with amino esters, based on literature precedents. Actual results may vary depending on the specific substrates and reaction scale.
| Aldehyde | Amino Ester | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Serine derivative | NaBH₄ | DMF/DCM/MeOH | 1.5 | High Purity | [2] |
| Various | Various | NaBH(OAc)₃ | DCE | 1-24 | 50-98 | [1] |
| Various | Various | α-picoline-borane | MeOH/H₂O | 0.5-24 | 70-98 | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the coupling of this compound with an amino ester.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Preventing racemization of Cbz-D-Phenylalaninal during reactions
Welcome to the technical support center for Cbz-D-Phenylalaninal. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the racemization of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure compound, such as this compound, converts into a mixture of equal parts of both enantiomers (D and L), rendering it optically inactive. For this compound, the stereocenter at the α-carbon (the carbon adjacent to the aldehyde group) is susceptible to this process. This is a significant concern in drug development and chiral synthesis, as the biological activity of a molecule is often exclusive to a single enantiomer. The formation of the undesired L-enantiomer can lead to reduced efficacy, off-target effects, and complex purification challenges.
Q2: What is the primary cause of racemization in this compound?
A2: The primary cause of racemization for α-chiral aldehydes like this compound is the formation of a planar enol or enolate intermediate under either acidic or basic conditions.[1] The hydrogen atom on the α-carbon is acidic and can be abstracted by a base, or its removal can be facilitated by acid catalysis. Once the planar intermediate is formed, reprotonation can occur from either face of the molecule with equal probability, leading to a 1:1 mixture of the D and L enantiomers and thus, a loss of stereochemical integrity.[1]
Q3: Are Cbz-protected amino aldehydes particularly susceptible to racemization?
A3: Yes, N-protected α-amino aldehydes are known to be prone to epimerization.[2] While the Cbz (benzyloxycarbonyl) protecting group offers more stability against racemization compared to other groups like N-acetyl, the aldehyde functionality itself makes the α-proton susceptible to abstraction.[3] Therefore, careful control of reaction conditions is crucial to maintain the enantiomeric purity of this compound during reactions.
Q4: Which reaction conditions are most likely to cause racemization?
A4: The following conditions significantly increase the risk of racemization:
-
Presence of Strong Bases: Strong bases (e.g., DIPEA, DBU) readily abstract the α-proton, promoting the formation of the planar enolate intermediate.[1][4]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of enolization and subsequent racemization.[1]
-
Polar Solvents: Polar solvents can stabilize the enolate intermediate, which may facilitate racemization.
-
Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood and extent of its occurrence.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Racemization observed during Reductive Amination
Question: I am performing a reductive amination with this compound and my final product has a low enantiomeric excess (e.e.). How can I prevent this?
Answer: Reductive amination involves the formation of an iminium ion, and the conditions used can lead to racemization. Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting workflow for racemization during reductive amination.
Potential Causes and Solutions:
-
Harsh Reducing Agent/Conditions: Some reducing agents require pH conditions that can promote enolization.
-
Solution: Use sodium triacetoxyborohydride (NaBH(OAc)₃). It is a mild and selective reagent that is highly effective for reductive aminations.[5] It can be used in a one-pot procedure where it selectively reduces the iminium ion in the presence of the aldehyde, minimizing the time the aldehyde is exposed to potentially racemizing conditions.[5] This method is often compatible with acid-sensitive functional groups and has been shown to convert optically active substrates without epimerization.[5]
-
-
Presence of a Strong Base: The use of a strong base to deprotonate an amine salt or to drive the reaction can cause significant racemization.
-
Solution: Avoid using strong bases like diisopropylethylamine (DIPEA). If a base is necessary, opt for a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1] For reductive aminations with NaBH(OAc)₃, a stoichiometric amount of acetic acid is often used as a catalyst and does not typically cause racemization.[5]
-
-
Elevated Temperature: Higher temperatures accelerate the rate of enolization.
-
Solution: Perform the reaction at a lower temperature, such as 0 °C, and allow it to slowly warm to room temperature. Monitor the reaction closely to avoid unnecessarily long reaction times.
-
Issue 2: Racemization observed during Wittig or Horner-Wadsworth-Emmons (HWE) Olefination
Question: My olefination reaction with this compound is producing a mixture of diastereomers, indicating racemization of the starting aldehyde. What can I do?
Answer: Olefination reactions, particularly those employing ylides or phosphonates, are often conducted under basic conditions, which poses a high risk of racemization for this compound.
Logical Relationship for Preventing Racemization in Olefination
Caption: Key considerations for preventing racemization in olefination reactions.
Potential Causes and Solutions:
-
Strongly Basic Ylide/Phosphonate: The generation of the phosphorus ylide or phosphonate carbanion often requires a strong base (e.g., n-BuLi, NaH, LDA), which can rapidly epimerize the aldehyde.
-
Solution:
-
Use Stabilized Ylides: If the synthesis allows, use a stabilized ylide (e.g., Ph₃P=CHCO₂Et) which is less basic and can often be generated with milder bases like K₂CO₃.
-
Modified HWE Conditions: For HWE reactions, using bases like LiCl in combination with a milder base (e.g., DBU or DIPEA) in acetonitrile can sometimes provide better stereocontrol and milder conditions.
-
Slow Addition: Add the aldehyde slowly at a low temperature (e.g., -78 °C) to a pre-formed solution of the ylide. This ensures the aldehyde is consumed quickly, minimizing its exposure time to the basic conditions.
-
-
-
High Reaction Temperature: As with other base-catalyzed reactions, higher temperatures will accelerate racemization.
-
Solution: Maintain cryogenic temperatures (e.g., -78 °C) during the addition and the initial phase of the reaction. Allow the reaction to warm only as necessary for it to proceed to completion.
-
Data Summary
The following tables summarize key reaction parameters to minimize racemization. Note that direct quantitative data for this compound is scarce; therefore, data from closely related systems, such as the coupling of Cbz-protected amino acids, is included for guidance.
Table 1: Influence of Base on Racemization in Amide Coupling Reactions
| Base | pKa (Conjugate Acid) | Racemization Potential | Recommended Use |
| DIPEA | 10.1 | High | Avoid when possible, especially with sensitive substrates. |
| N-Methylmorpholine (NMM) | 7.38 | Low | Recommended for minimizing racemization.[1] |
| 2,4,6-Collidine (TMP) | 7.43 | Low | A good alternative to NMM, particularly when steric hindrance is beneficial. |
| Pyridine | 5.25 | Moderate to Low | Can be effective in reducing racemization compared to stronger bases.[3] |
Table 2: General Recommendations for Minimizing Racemization
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | > Room Temperature | 0 °C or below, with slow warming if necessary.[1] | Reduces the rate of enolization. |
| Base | Strong, non-hindered bases (e.g., DIPEA) | Weak, sterically hindered bases (e.g., NMM, Collidine).[1] | Less effective at abstracting the α-proton, thus suppressing enolate formation. |
| Activation Time | Prolonged pre-activation (in coupling reactions) | < 5 minutes before addition of the nucleophile.[1] | Minimizes the lifetime of the highly reactive, racemization-prone intermediate. |
| Reagents | Carbodiimides (DCC, DIC) alone | Use with additives (HOBt, HOAt) or switch to onium salts (HATU, HBTU, PyBOP).[1][6] | Additives form active esters that are less prone to racemization. |
| Solvent | Polar solvents (e.g., DMF) may increase risk | Less polar solvents (e.g., THF, DCM) if reagent solubility allows. | May reduce the stabilization of the enolate intermediate. |
Experimental Protocols
Protocol 1: Racemization-Suppressing Reductive Amination
This protocol provides a general procedure for the reductive amination of this compound using sodium triacetoxyborohydride, optimized to minimize racemization.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) in anhydrous DCM or DCE under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base like NMM and stir before adding the aldehyde.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Assess the enantiomeric or diastereomeric excess of the final product using chiral HPLC or NMR analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. peptide.com [peptide.com]
Technical Support Center: Purification of Cbz-D-Phenylalaninal
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Cbz-D-Phenylalaninal. The unique challenges associated with this molecule, primarily due to the reactivity of the aldehyde functional group, are addressed with detailed protocols and strategic advice.
I. Troubleshooting Guides
This section provides systematic, question-and-answer-based approaches to resolve common issues encountered during the purification of this compound.
Issue 1: The final product is an oil and fails to crystallize.
-
Question: I have removed the solvent after column chromatography, but the resulting product is a persistent oil instead of the expected solid. What could be the cause, and how can I induce crystallization?
-
Answer: This is a common issue often caused by the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the oil under a high vacuum for several hours, sometimes with gentle heating.
-
Trituration: Attempt to solidify the oil by trituration. This involves adding a non-solvent (a solvent in which your product is insoluble, like hexane or diethyl ether), scratching the side of the flask with a glass rod to create nucleation sites, and stirring vigorously. The product may precipitate as a powder, which can then be filtered.
-
Re-purification: If the oil persists, it likely contains impurities. Re-purifying the material using a shallower gradient in your column chromatography can help separate these closely eluting contaminants.
-
Recrystallization Attempt: Even as an oil, you can attempt recrystallization by dissolving it in a minimal amount of a hot solvent where it is soluble (e.g., ethyl acetate) and then slowly adding a cold non-solvent (e.g., hexane) until turbidity appears. Allowing this solution to stand at a low temperature may yield crystals.[1][2]
-
-
Issue 2: Low yield after purification by flash column chromatography.
-
Question: My recovery of this compound after flash chromatography is significantly lower than expected. Why is this happening?
-
Answer: Low recovery can stem from several factors related to the aldehyde's reactivity and interaction with the stationary phase.
-
Possible Causes & Solutions:
-
Degradation on Silica Gel: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible adsorption. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., eluting the column with hexane containing 1% triethylamine before loading the sample).
-
Oxidation: The aldehyde may be oxidizing to the corresponding carboxylic acid (Cbz-D-Phenylalanine) on the column, especially if the silica or solvents are not anhydrous. Use freshly opened, high-purity solvents.
-
Streaking/Tailing: Poor separation can lead to the desired product being spread across many fractions, making isolation difficult. Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand to ensure a compact spot with a retention factor (Rf) between 0.2 and 0.4.
-
-
Issue 3: Presence of impurities in the final product.
-
Question: My analytical data (¹H NMR, HPLC) shows the presence of Cbz-D-Phenylalanine (the carboxylic acid) or Cbz-D-Phenylalaninol (the alcohol) in my purified sample. How can I remove these?
-
Answer: These are common byproducts from the synthesis of this compound. The acid arises from oxidation, and the alcohol from over-reduction of the starting material.
-
Removal Strategies:
-
Acidic Impurity (Cbz-D-Phenylalanine): An aqueous workup prior to chromatography can be effective. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution).[3] The acidic impurity will move into the aqueous layer as its carboxylate salt, while the neutral aldehyde remains in the organic layer.
-
Alcohol Impurity (Cbz-D-Phenylalaninol): This impurity is often very close in polarity to the desired aldehyde. A carefully optimized flash chromatography with a shallow elution gradient is the most effective method for separation.[4] See the chromatography protocol below for a starting point.
-
-
Issue 4: Suspected Racemization during Purification.
-
Question: I am concerned that the purification process may have caused racemization at the alpha-carbon. How can I assess the enantiomeric purity?
-
Answer: Racemization can be a risk, especially if the compound is exposed to acidic or basic conditions for extended periods.[5]
-
Assessment Method: The most definitive way to determine enantiomeric purity is through Chiral Analytical Chromatography (e.g., HPLC or SFC) using a chiral stationary phase (CSP).[6] By comparing the chromatogram to a racemic standard or a sample of the opposite enantiomer, you can quantify the enantiomeric excess (ee%).
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying crude this compound?
For typical lab-scale purification (>50 mg), flash column chromatography on silica gel is the most common and effective method. It provides good separation of common impurities if the solvent system is optimized. For very high purity requirements or small-scale work, preparative HPLC is an alternative.
Q2: How should I store purified this compound to prevent degradation?
Due to the risk of oxidation, this compound should be stored as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ 4°C) and protected from light.
Q3: Can I use recrystallization as the primary purification method?
While Cbz-protected amino acids are often crystalline, aldehydes can be more challenging.[1] Recrystallization is more suitable as a final polishing step after chromatography if you obtain a solid that is mostly pure. It is generally not effective for removing large amounts of diverse impurities from a crude reaction mixture.
III. Data Presentation
Table 1: Recommended Starting Conditions for Chromatography
| Parameter | Flash Chromatography (Normal Phase) | Analytical RP-HPLC |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | C18 Reversed-Phase (5 µm particle size)[4] |
| Mobile Phase A | Hexane | 0.1% TFA in HPLC-grade Water[4] |
| Mobile Phase B | Ethyl Acetate | 0.1% TFA in Acetonitrile[4] |
| Typical Gradient | Linear gradient from 10% to 50% Ethyl Acetate in Hexane | Linear gradient from 30% to 80% Acetonitrile over 30 min[4] |
| Detection | UV (254 nm) | UV (220 nm and 254 nm)[4] |
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol provides a general method for purifying crude this compound.
-
TLC Analysis: Determine an optimal solvent system using TLC. Test various ratios of ethyl acetate in hexane. An ideal system will give your product an Rf value of approximately 0.3.
-
Column Packing: Dry-pack a glass column with silica gel. Wet the column with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by adding silica, mixing, and evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by slowly increasing the percentage of ethyl acetate according to a predefined gradient.
-
Fraction Collection: Collect fractions based on the elution profile monitored by TLC or an in-line UV detector.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Analytical RP-HPLC for Purity Assessment
This protocol is for verifying the purity of the final product.[7]
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). Degas both solvents thoroughly.[4]
-
Sample Preparation: Prepare a stock solution of your purified product in acetonitrile at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.[4]
-
Gradient: Start with a 5-minute hold at 30% B, then run a linear gradient from 30% to 80% B over 30 minutes.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main product peak area relative to the total area of all peaks.
V. Visualizations
Caption: General workflow for the purification and analysis of crude this compound.
Caption: Troubleshooting workflow for identifying and removing common impurities.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. Recrystallization of commercial carbamazepine samples-a strategy to control dissolution variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cbz-4-Methy-D-Phenylalanine | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
Side reactions of Cbz-D-Phenylalaninal and how to minimize them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbz-D-Phenylalaninal. The information is designed to help you identify, understand, and minimize common side reactions encountered during its synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chiral, N-protected amino aldehyde. The Carboxybenzyl (Cbz) group protects the amine functionality of D-phenylalaninal. It is a versatile building block in organic synthesis, particularly in the preparation of peptidomimetics, enzyme inhibitors, and other complex chiral molecules. The aldehyde group allows for various subsequent chemical transformations, such as reductive amination and olefination reactions.
Q2: What are the primary side reactions to be aware of when working with this compound?
The main side reactions include:
-
Racemization: Loss of stereochemical integrity at the alpha-carbon, leading to the formation of the L-enantiomer (epimerization).
-
Oxidation: Conversion of the aldehyde group to a carboxylic acid, forming Cbz-D-Phenylalanine.
-
Over-reduction: Reduction of the aldehyde to a primary alcohol, yielding Cbz-D-Phenylalaninol, particularly during its synthesis.
-
Decomposition: Degradation of the molecule through various pathways, which can be influenced by pH, temperature, and the presence of impurities.
Q3: How can I assess the purity and enantiomeric excess of my this compound sample?
Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying impurities. The aldehyde proton typically appears as a characteristic singlet or doublet between 9 and 10 ppm in the ¹H NMR spectrum.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess (ee%) of your sample by separating the D- and L-enantiomers.[1][2][3][4][5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential byproducts.
Troubleshooting Guides
Issue 1: Racemization/Epimerization
Symptom: Your final product or intermediate shows a loss of enantiomeric purity, with the presence of the L-enantiomer detected by chiral HPLC.
Cause: The α-proton of the aldehyde is acidic and can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate, which can be protonated from either face to yield a racemic mixture. Even mildly basic conditions or prolonged exposure to certain chromatographic media can induce epimerization.[6] Peptide aldehydes, in general, are known to be susceptible to epimerization during synthesis and purification.[7][8]
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization of this compound.
Minimization Strategies:
| Strategy | Description | Estimated Effectiveness |
| pH Control | Maintain a neutral or slightly acidic pH (around 5-6) during aqueous workups and storage. | High |
| Base Selection | If a base is necessary, use a sterically hindered, non-nucleophilic base like 2,6-lutidine or Proton-Sponge®. Avoid strong bases like NaOH, KOH, or primary/secondary amines. | High |
| Temperature Control | Perform reactions at low temperatures (e.g., 0 °C or below) to minimize the rate of enolization. | Medium |
| Chromatography | Minimize the time the compound spends on silica gel. Consider using deactivated silica gel (pre-treated with a non-polar solvent containing ~1% triethylamine) or alternative stationary phases like neutral alumina.[9] | Medium-High |
| Use of Additives | In peptide coupling reactions, the addition of cupric (II) salts has been shown to suppress epimerization.[9] | Medium |
Experimental Protocol: Deactivation of Silica Gel for Flash Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the deactivated silica gel slurry.
-
Equilibrate the column with your starting eluent before loading the sample.
Issue 2: Oxidation to Cbz-D-Phenylalanine
Symptom: Presence of a more polar impurity identified as Cbz-D-Phenylalanine by NMR, MS, or co-elution with an authentic sample on TLC/HPLC.
Cause: Aldehydes are susceptible to oxidation to carboxylic acids, which can be promoted by exposure to air (auto-oxidation), oxidizing agents, or even certain metal ions.
Reaction Pathway:
Caption: Oxidation of this compound to Cbz-D-Phenylalanine.
Minimization Strategies:
| Strategy | Description | Estimated Effectiveness |
| Inert Atmosphere | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when in solution or during reactions. | High |
| Degassed Solvents | Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles. | Medium-High |
| Antioxidants | For long-term storage of solutions (not generally recommended), the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) may be considered, but its compatibility with downstream reactions must be verified. | Medium |
| Avoid Oxidizing Agents | Ensure that all reagents and solvents are free from peroxides and other oxidizing impurities. | High |
| Storage | Store the solid compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and dry place.[10] | High |
Experimental Protocol: Handling Under Inert Atmosphere
-
Dry all glassware in an oven and cool under a stream of nitrogen or argon.
-
Use cannulation or a syringe to transfer solutions of this compound.
-
If running a reaction, maintain a positive pressure of an inert gas throughout the experiment.
-
When concentrating the product on a rotary evaporator, backfill the flask with an inert gas before removing it.
Issue 3: Over-reduction to Cbz-D-Phenylalaninol
Symptom: During the synthesis of this compound from a carboxylic acid derivative (e.g., Weinreb amide or ester), a less polar byproduct is formed, identified as the corresponding alcohol, Cbz-D-Phenylalaninol.
Cause: The reducing agent used is too reactive or is used in excess, leading to the reduction of the initially formed aldehyde to the alcohol. This is a common issue with powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Control of Reduction:
Caption: Synthetic pathway showing desired reduction and potential over-reduction.
Minimization Strategies:
| Strategy | Substrate | Reagent and Conditions | Estimated Effectiveness |
| DIBAL-H Reduction | Ester or Weinreb Amide | Use 1.0-1.2 equivalents of DIBAL-H at -78 °C.[11][12][13][14] | High |
| Weinreb Amide Chemistry | Weinreb Amide | The stable chelated intermediate formed during the reduction of a Weinreb amide helps to prevent over-reduction.[1][10][15][16][17][18] | High |
| Modified Hydride Reagents | Carboxylic Acid or Ester | Use sterically hindered or less reactive hydride reagents like lithium tri-tert-butoxyaluminum hydride (LTTBA). | Medium-High |
Experimental Protocol: DIBAL-H Reduction of a Cbz-D-Phenylalanine Weinreb Amide
-
Dissolve the Cbz-D-Phenylalanine Weinreb amide (1.0 eq) in anhydrous THF or toluene and cool the solution to -78 °C under an argon atmosphere.
-
Slowly add a solution of DIBAL-H (1.1 eq) in hexanes or toluene dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 4: Decomposition
Symptom: Appearance of multiple spots on a TLC plate, discoloration of the sample, or low recovery after purification or storage.
Cause: this compound can be sensitive to acidic and basic conditions, as well as prolonged heating. Decomposition can also occur on silica gel, which is acidic.[6][19][20]
Minimization Strategies:
| Strategy | Description | Estimated Effectiveness |
| pH Control | Avoid strongly acidic or basic conditions during workup and purification. Use buffered solutions if necessary. | High |
| Temperature Control | Avoid excessive heating. Concentrate solutions at low temperatures using a rotary evaporator. | High |
| Purification Method | If decomposition on silica gel is observed, use deactivated silica gel, neutral alumina, or consider purification by recrystallization. | Medium-High |
| Storage | Store the purified compound as a solid at low temperatures (-20 °C is recommended for long-term storage), protected from light and moisture.[10][21] | High |
Experimental Protocol: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone, or ethanol).
-
Slowly add a non-polar solvent in which the compound is poorly soluble (e.g., hexane or heptane) until the solution becomes slightly turbid.
-
Warm the mixture gently to redissolve the precipitate, then allow it to cool slowly to room temperature.
-
For further crystallization, place the flask in a refrigerator or freezer.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
Common recrystallization solvent systems for similar compounds include ethyl acetate/hexane, ethanol/water, and dichloromethane/hexane.[17][22][23]
By understanding these common side reactions and implementing the appropriate minimization strategies, you can significantly improve the yield, purity, and stability of your this compound. Always refer to safety data sheets for all chemicals and use appropriate personal protective equipment.
References
- 1. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. The epimerization of peptide aldehydes--a systematic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. N-Cbz-D-Phenylalanine(2448-45-5) 1H NMR [m.chemicalbook.com]
- 16. Cbz-3-Methy-D-Phenylalanine | Benchchem [benchchem.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. reddit.com [reddit.com]
- 23. Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of Cbz-D-Phenylalaninal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of N-Carbobenzyloxy-D-phenylalaninal (Cbz-D-Phenylalaninal).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for the synthesis of this compound involve the selective reduction of a Cbz-D-Phenylalanine derivative. These methods are:
-
DIBAL-H Reduction: This method involves the reduction of a Cbz-D-Phenylalanine ester (typically the methyl or ethyl ester) using Diisobutylaluminum hydride (DIBAL-H) at low temperatures.[1]
-
Rosenmund Reduction: This classic method utilizes the catalytic hydrogenation of Cbz-D-Phenylalaninoyl chloride using a poisoned palladium catalyst.[2]
Q2: Which catalyst is recommended for the Rosenmund Reduction of Cbz-D-Phenylalaninoyl chloride?
A2: The standard catalyst for the Rosenmund Reduction is palladium on barium sulfate (Pd/BaSO₄), often referred to as the Rosenmund catalyst.[2] It is crucial to use a "poisoned" catalyst to prevent over-reduction of the resulting aldehyde to an alcohol.[3][4] Common poisons include sulfur-containing compounds like thioquinanthrene or thiourea.[2] The low surface area of barium sulfate also helps in reducing the catalyst's activity.[4]
Q3: How can I avoid over-reduction to the corresponding alcohol during the synthesis?
A3: Over-reduction to Cbz-D-phenylalaninol is a common side reaction. To minimize this:
-
For DIBAL-H Reduction: Strictly control the stoichiometry of DIBAL-H (typically 1.0-1.2 equivalents).[5] The reaction must be maintained at a low temperature, usually -78 °C, as the tetrahedral intermediate is stable at this temperature, preventing further reduction.[5] Quenching the reaction at this low temperature is also critical.[6]
-
For Rosenmund Reduction: The use of a poisoned catalyst is essential.[3][4] Additionally, conducting the reaction under strictly anhydrous conditions can help avoid side reactions.[3]
Q4: What are the key experimental parameters to control for a successful DIBAL-H reduction?
A4: The key parameters are:
-
Temperature: Maintain the reaction at -78 °C throughout the addition of DIBAL-H and for the duration of the reaction.[7]
-
Stoichiometry: Use a slight excess of DIBAL-H (1.05-1.2 equivalents) to ensure complete conversion of the ester.[5][8]
-
Anhydrous Conditions: The reaction is sensitive to moisture, so ensure all glassware is oven-dried and solvents are anhydrous.
-
Quenching: Quench the reaction at -78 °C with a proton source like methanol before warming to room temperature.[7]
Q5: Can I expect any loss of enantiomeric purity during the synthesis?
A5: Racemization at the α-carbon is a potential issue in amino acid chemistry. For the synthesis of this compound, if the starting material, Cbz-D-Phenylalanine, is of high enantiomeric purity, the reduction methods themselves (DIBAL-H and Rosenmund) are generally not reported to cause significant racemization under standard conditions. However, the preparation of the starting materials (e.g., the acyl chloride for the Rosenmund reduction) could potentially lead to some epimerization if harsh conditions are used. It is always advisable to determine the enantiomeric excess (e.e.) of the final product.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Aldehyde | DIBAL-H Reduction: Inactive DIBAL-H reagent (degraded by moisture); Reaction temperature too high, leading to decomposition or side reactions. | DIBAL-H Reduction: Use a fresh, properly stored bottle of DIBAL-H; Ensure the reaction is maintained at -78 °C. |
| Rosenmund Reduction: Inactive or improperly prepared catalyst; Presence of moisture hydrolyzing the acyl chloride. | Rosenmund Reduction: Use a freshly prepared or commercially sourced Rosenmund catalyst; Ensure all reagents and solvents are rigorously dried.[3] | |
| Significant Over-reduction to Alcohol | DIBAL-H Reduction: Excess DIBAL-H used; Reaction temperature was allowed to rise above -78 °C before or during quenching.[5] | DIBAL-H Reduction: Carefully control the stoichiometry of DIBAL-H; Maintain the cold temperature throughout the reaction and quenching steps.[7] |
| Rosenmund Reduction: Catalyst is too active (not sufficiently poisoned).[4] | Rosenmund Reduction: Use a catalyst with an appropriate amount of poison (e.g., quinoline-sulfur); If preparing the catalyst in-house, ensure the poisoning step is effective. | |
| Formation of Multiple Byproducts | DIBAL-H Reduction: Impure starting ester; Complex work-up procedure leading to degradation. | DIBAL-H Reduction: Purify the starting Cbz-D-Phenylalanine ester before reduction; Use a straightforward quenching and extraction procedure, such as the Rochelle's salt work-up, to minimize side reactions.[7] |
| Rosenmund Reduction: Decarbonylation of the acyl chloride to form benzyl derivatives; Reaction of the product aldehyde with the starting acyl chloride to form an ester.[10] | Rosenmund Reduction: Optimize reaction temperature and pressure; Remove the product aldehyde as it is formed if possible (though challenging in a batch process). | |
| Difficulty in Product Purification | The product aldehyde may be an oil and difficult to crystallize; Residual aluminum salts from DIBAL-H reduction can complicate extraction. | Use column chromatography on silica gel for purification; For DIBAL-H reactions, a thorough work-up with Rochelle's salt can help to effectively remove aluminum salts.[7][11] |
Quantitative Data Summary
Table 1: Catalyst Performance in this compound Synthesis
| Method | Catalyst/Reagent | Substrate | Typical Yield (%) | Key Considerations |
| DIBAL-H Reduction | Diisobutylaluminum hydride (DIBAL-H) | Cbz-D-Phenylalanine methyl ester | 80-85%[7] | Requires cryogenic temperatures (-78 °C) and precise stoichiometric control.[5] |
| Rosenmund Reduction | Pd/BaSO₄ (poisoned) | Cbz-D-Phenylalaninoyl chloride | >50%, often >80% for similar substrates[10] | Requires preparation of the acyl chloride and use of a poisoned catalyst to prevent over-reduction.[3] |
Experimental Protocols
Protocol 1: Synthesis of Cbz-D-Phenylalanine Methyl Ester (Precursor for DIBAL-H Reduction)
This protocol is a standard esterification procedure.
Materials:
-
Cbz-D-Phenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or an acid catalyst (e.g., H₂SO₄)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Procedure:
-
Suspend Cbz-D-Phenylalanine (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be purified by column chromatography if necessary.
Protocol 2: DIBAL-H Reduction of Cbz-D-Phenylalanine Methyl Ester to this compound
Materials:
-
Cbz-D-Phenylalanine methyl ester
-
Anhydrous toluene or diethyl ether
-
DIBAL-H (1 M solution in hexane or toluene)
-
Methanol (anhydrous)
-
Potassium sodium tartrate (Rochelle's salt) solution (1.2 M aqueous)
-
Diethyl ether
Procedure:
-
Dissolve Cbz-D-Phenylalanine methyl ester (1.0 eq) in anhydrous toluene in an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.05-1.1 eq) dropwise over 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow, dropwise addition of anhydrous methanol at -78 °C.
-
Allow the mixture to warm to approximately -20 °C and then pour it into a vigorously stirred solution of Rochelle's salt.
-
Stir vigorously for 2 hours until two clear layers are formed.
-
Separate the organic layer and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can be purified by distillation or column chromatography.[7]
Protocol 3: Preparation of Cbz-D-Phenylalaninoyl Chloride (Precursor for Rosenmund Reduction)
Materials:
-
Cbz-D-Phenylalanine
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
To a solution of Cbz-D-Phenylalanine (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Monitor the reaction by the disappearance of the starting material (e.g., by quenching a small aliquot with methanol and analyzing by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude Cbz-D-Phenylalaninoyl chloride is typically used immediately in the next step without further purification.
Protocol 4: Rosenmund Reduction of Cbz-D-Phenylalaninoyl Chloride to this compound
Materials:
-
Cbz-D-Phenylalaninoyl chloride
-
Anhydrous toluene or xylene
-
Rosenmund catalyst (e.g., 5% Pd on BaSO₄, poisoned with quinoline-sulfur)
-
Hydrogen gas
Procedure:
-
Suspend the Rosenmund catalyst in anhydrous toluene in a flask suitable for hydrogenation.
-
Heat the suspension and bubble hydrogen gas through it to activate the catalyst.
-
Add a solution of Cbz-D-Phenylalaninoyl chloride in anhydrous toluene to the catalyst suspension.
-
Continue to bubble hydrogen gas through the reaction mixture at a controlled temperature.
-
Monitor the reaction by TLC or by measuring the evolution of HCl gas.
-
Upon completion, filter the hot reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the catalyst with hot toluene.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound, which can be purified by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via DIBAL-H reduction.
Caption: Troubleshooting guide for the DIBAL-H reduction to this compound.
References
- 1. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 2. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 3. US3517066A - Rosenmund process - Google Patents [patents.google.com]
- 4. medium.com [medium.com]
- 5. benchchem.com [benchchem.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. rsc.org [rsc.org]
- 9. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Analytical challenges in the characterization of Cbz-D-Phenylalaninal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical characterization of Cbz-D-Phenylalaninal.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during analytical characterization?
A1: The primary stability concerns for this compound stem from its aldehyde functional group. Aldehydes are susceptible to:
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, Cbz-D-phenylalanine. This can be initiated by exposure to air (oxygen), oxidizing agents, or even trace metal impurities.
-
Hydration: In the presence of water, aldehydes can exist in equilibrium with their corresponding geminal diol (hydrate). This is a critical consideration for aqueous-based analytical techniques like reversed-phase HPLC, as it can lead to peak splitting or broadening.
-
Polymerization/Self-Condensation: Amino aldehydes, in particular, can be prone to self-condensation or polymerization, especially under basic conditions or upon prolonged storage.[1]
Q2: I am observing a peak corresponding to the mass of Cbz-D-phenylalanine in my mass spectrum. Is my sample contaminated?
A2: Not necessarily. While it could be a contamination from the synthesis, it is more likely a result of in-source oxidation of the this compound during the mass spectrometry analysis. Aldehydes are readily oxidized, and the conditions within an electrospray ionization (ESI) source can sometimes promote this conversion. To confirm, it is recommended to re-analyze the sample using a fresh preparation and potentially gentler source conditions. A stability-indicating HPLC method would be the definitive way to quantify the amount of the carboxylic acid impurity in the bulk sample.
Q3: My ¹H NMR spectrum shows a broad or disappearing aldehyde proton signal. What could be the cause?
A3: A broad or disappearing aldehyde proton signal (typically expected around 9-10 ppm) can be due to a few factors:
-
Chemical Exchange: The aldehyde proton can undergo chemical exchange with residual water or other labile protons in the NMR solvent. This is a common phenomenon that leads to signal broadening.
-
Hydrate Formation: If your NMR solvent contains water, the equilibrium between the aldehyde and its hydrate can lead to a broadened or less distinct aldehyde proton signal. The presence of the hydrate may also give rise to other new signals in the spectrum.
-
Degradation: If the sample has started to degrade, the complexity of the mixture can result in a poorly resolved spectrum.
To mitigate these issues, ensure you are using a dry, deuterated solvent and consider acquiring the spectrum at a lower temperature to slow down any exchange processes.
Q4: What are the expected fragmentation patterns for this compound in mass spectrometry?
A4: In electrospray ionization mass spectrometry (ESI-MS), you can expect to see the protonated molecule [M+H]⁺. In tandem MS (MS/MS), characteristic fragmentation patterns for aldehydes include:
-
α-cleavage: Loss of the hydrogen atom from the aldehyde group (resulting in an [M-1]⁺ ion) or cleavage of the bond between the carbonyl carbon and the adjacent carbon.
-
Loss of the Cbz group: Fragmentation of the carbamate protecting group is also a common pathway.
-
McLafferty Rearrangement: This is a possibility for aldehydes with a γ-hydrogen, though less likely to be the primary fragmentation pathway for this specific molecule.
Troubleshooting Guides
HPLC Analysis
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting) in Reversed-Phase HPLC
| Possible Cause | Troubleshooting Steps |
| Hydrate Formation | The presence of water in the mobile phase can lead to an equilibrium between the aldehyde and its hydrate, causing peak splitting or broadening. Solution: Try using a mobile phase with a higher organic content if your analyte's retention allows. You can also try a non-aqueous reversed-phase chromatography method. |
| Secondary Interactions | Interactions between the analyte and residual silanols on the silica-based stationary phase can cause peak tailing. Solution: Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1%) or use a base-deactivated column. |
| Sample Overload | Injecting too concentrated a sample can lead to peak fronting. Solution: Dilute your sample and reinject. |
| Incompatible Sample Solvent | Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent. |
NMR Spectroscopy
Issue: Unexpected Peaks or Poor Resolution in ¹H NMR Spectrum
| Possible Cause | Troubleshooting Steps |
| Presence of Hydrate | Water in the deuterated solvent can lead to the formation of the gem-diol (hydrate) of this compound, resulting in extra peaks. Solution: Use a freshly opened or properly dried deuterated solvent. Consider adding molecular sieves to your NMR tube. |
| Oxidation to Carboxylic Acid | The sample may have partially oxidized to Cbz-D-phenylalanine. Solution: Prepare a fresh sample and acquire the spectrum promptly. Store the compound under an inert atmosphere. |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening. Solution: Ensure all glassware is scrupulously clean. If suspected, you can add a chelating agent like EDTA to the sample. |
| Poor Shimming | An inhomogeneous magnetic field will result in poor resolution and distorted peak shapes. Solution: Re-shim the spectrometer, especially the Z1 and Z2 shims, until the lock signal is optimized. |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: Linear gradient from 90% to 30% B
-
31-40 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the Cbz group) and 214 nm (for the amide bond).
-
Sample Preparation: Dissolve the sample in a minimal amount of acetonitrile or methanol and dilute with the initial mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is dry.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the deuterated solvent.[2] It is crucial to use a dry solvent to minimize the formation of the hydrate. Filtering the sample into the NMR tube is recommended to remove any particulate matter.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to look for include the aldehyde proton (around 9-10 ppm), the aromatic protons of the phenyl and benzyl groups, and the protons of the amino acid backbone.[3]
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for infusion or injection.
-
Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight of the parent compound. For structural information, perform tandem MS (MS/MS) on the isolated parent ion to observe the characteristic fragmentation patterns.
Quantitative Data Summary
Table 1: Hydration Equilibrium Constants for Structurally Related Aldehydes
| Aldehyde | Khyd | Reference |
| Formaldehyde | 2 x 10³ | [4] |
| Acetaldehyde | 1.3 | [4] |
| Acetone (a ketone for comparison) | 2 x 10⁻³ | [4] |
Note: Higher Khyd values indicate a greater propensity to form the hydrate in aqueous solution.
Visualizations
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Caption: Logical workflow for investigating this compound instability.
References
Validation & Comparative
A Comparative Guide to the Structural Validation of Cbz-D-Phenylalaninal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of X-ray crystallography and other common analytical techniques for the structural validation of Cbz-D-Phenylalaninal. The information presented herein is supported by established principles and representative experimental data to aid researchers in selecting the most appropriate methods for their specific needs.
Introduction to Structural Validation
The precise determination of a molecule's three-dimensional structure is paramount in chemical research and drug development. For a chiral molecule like this compound, an intermediate in the synthesis of various pharmaceutical agents, unambiguous structural confirmation is critical. While X-ray crystallography stands as the definitive method for determining atomic arrangement, a combination of spectroscopic techniques is often employed for comprehensive characterization. This guide compares the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the structural validation of this compound.
Comparison of Analytical Techniques
The following table summarizes the key aspects of each analytical technique in the context of validating the structure of this compound.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing information.[1][2] | High-quality single crystal (typically >0.1 mm).[2][3] | Provides the most definitive structural evidence.[1][4] | Crystal growth can be challenging and time-consuming; not suitable for non-crystalline materials.[3] |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, chemical environment of atoms, and connectivity through bonds.[5][6][7] | Soluble sample in a deuterated solvent.[8] | Non-destructive; provides rich structural information in solution.[7] | Complex spectra for large molecules; may not definitively establish absolute stereochemistry without chiral auxiliaries. |
| Mass Spectrometry | Molecular weight and elemental composition.[9][10] | Small amount of sample, can be in solid or solution form. | High sensitivity; provides molecular formula confirmation.[11] | Provides limited information on stereochemistry and connectivity. |
| FTIR Spectroscopy | Presence of specific functional groups.[12][13] | Solid, liquid, or gas sample. | Fast and simple; good for identifying key chemical bonds. | Provides limited information on the overall molecular structure and stereochemistry. |
Quantitative Data Comparison
The table below presents typical quantitative data that can be obtained from each technique for a molecule similar to this compound, such as N-Cbz-D-Phenylalanine.
| Technique | Parameter | Typical Value/Data for N-Cbz-D-Phenylalanine |
| X-ray Crystallography | Unit Cell Dimensions | Example: a = 5.76 Å, b = 5.76 Å, c = 30.41 Å (for a related phenylalanine derivative)[14] |
| Space Group | Example: P4(1)22 or P4(3)22 (for a related phenylalanine derivative)[14] | |
| Resolution | Example: 0.75 Å[15] | |
| ¹H NMR (in CDCl₃) | Chemical Shift (ppm) | δ 10.20 (s, 1H, COOH), 7.37-7.04 (m, 10H, Ar-H), 5.25 (d, 1H, NH), 5.08 (s, 2H, CH₂), 4.69 (q, 1H, α-CH), 3.14 (d, 2H, β-CH₂)[16] |
| ¹³C NMR | Chemical Shift (ppm) | Predicted peaks for carbonyl, aromatic, and aliphatic carbons. |
| Mass Spectrometry (ESI) | [M+H]⁺ | m/z 300.1230 (Calculated for C₁₇H₁₈NO₄) |
| [M+Na]⁺ | m/z 322.1049 (Calculated for C₁₇H₁₇NO₄Na) | |
| FTIR (ATR) | Vibrational Frequency (cm⁻¹) | ~3300 (N-H stretch), ~3030 (aromatic C-H stretch), ~1720 (C=O stretch, acid), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend)[17][18] |
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents and solvent mixtures may be screened to find optimal crystallization conditions.[3]
-
Crystal Mounting: A suitable single crystal (ideally 0.1-0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[1][2]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[3]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data.[2]
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[16]
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra are acquired.
-
Data Processing and Analysis: The acquired data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts, coupling constants, and integration values are analyzed to elucidate the molecular structure.[7]
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).[19]
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). The molecules are ionized, typically by protonation to form [M+H]⁺ ions.[10]
-
Mass Analysis: The ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).[14]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry can provide the exact mass, which helps in determining the elemental composition.[14]
FTIR Spectroscopy
-
Sample Preparation: A small amount of solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a thin disk.[20]
-
Background Spectrum: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.
-
Sample Spectrum: The sample is placed in the beam path, and the infrared spectrum is recorded.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum. The characteristic absorption bands are then correlated to the presence of specific functional groups in the molecule.[12]
Experimental Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound.
Caption: Workflow for the structural validation of this compound.
Conclusion
While X-ray crystallography provides the most definitive structural validation for this compound, its application is contingent on the ability to grow high-quality single crystals. A multi-technique approach, integrating data from NMR, MS, and FTIR, offers a comprehensive and often sufficient characterization. NMR spectroscopy provides detailed insights into the molecular framework in solution, mass spectrometry confirms the molecular weight and formula, and FTIR identifies key functional groups. For routine structural confirmation where the absolute stereochemistry is known from the synthesis, a combination of these spectroscopic methods is typically adequate. However, for novel compounds or when absolute stereochemical proof is required, X-ray crystallography remains the unparalleled gold standard.
References
- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. rigaku.com [rigaku.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Cbz-4-Methy-D-Phenylalanine | Benchchem [benchchem.com]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. mse.washington.edu [mse.washington.edu]
- 14. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. excillum.com [excillum.com]
- 16. N-Cbz-L-Phenylalanine(1161-13-3) 1H NMR spectrum [chemicalbook.com]
- 17. N-Cbz-D-Phenylalanine(2448-45-5) IR Spectrum [m.chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
- 19. benchchem.com [benchchem.com]
- 20. drawellanalytical.com [drawellanalytical.com]
A Comparative Analysis of the Biological Activity of Cbz-D-Phenylalaninal and its L-enantiomer: An Overview
For researchers, scientists, and drug development professionals, understanding the stereospecificity of enzyme inhibitors is a cornerstone of rational drug design. This guide aims to provide a comparative overview of the biological activities of the enantiomeric pair, Cbz-D-Phenylalaninal and Cbz-L-Phenylalaninal. However, a comprehensive literature search did not yield a direct comparative study with quantitative data on the biological activities of these two specific enantiomers.
While direct comparative data is elusive, this guide will synthesize information on the known biological activities of structurally related compounds to provide a contextual understanding. Peptidyl aldehydes, the class of compounds to which Cbz-Phenylalaninal belongs, are recognized as potent, reversible inhibitors of cysteine proteases. This inhibition is crucial in various physiological and pathological processes, making these compounds valuable tools in biomedical research.
Inhibition of Cysteine Proteases: A Primary Target
Cysteine proteases, such as calpains and cathepsins, play pivotal roles in cellular signaling, protein turnover, and apoptosis. Their dysregulation is implicated in a range of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. Peptidyl aldehydes are known to target the active site cysteine residue of these proteases, forming a reversible covalent bond and thereby inhibiting their enzymatic activity.
Insights from Structurally Related Compounds
Although a direct comparison of this compound and Cbz-L-Phenylalaninal is not available, studies on related peptidyl aldehydes offer valuable insights into the likely stereospecificity of their interactions with cysteine proteases.
For instance, research on di- and tripeptidyl aldehydes has demonstrated that the stereochemistry of the amino acid residues significantly influences the inhibitory potency. A study on various peptidyl aldehydes revealed that compounds incorporating L-amino acids are potent inhibitors of calpains and cathepsins. Specifically, a compound containing Cbz-L-Leucyl-L-Phenylalaninal (Z-Leu-Phe-H) exhibited significant inhibition of calpain I, calpain II, and cathepsin L. This suggests that the L-configuration is often preferred for binding to the active site of these enzymes.
The general workflow for assessing the inhibitory potential of such compounds is outlined below.
Caption: A typical experimental workflow for evaluating the inhibitory activity of compounds like Cbz-D/L-Phenylalaninal against cysteine proteases.
The Calpain and Cathepsin Signaling Pathways
Calpains and cathepsins are integral components of complex signaling pathways. Calpains are calcium-activated proteases involved in cell motility, proliferation, and apoptosis. Cathepsins, primarily located in lysosomes, are crucial for protein degradation and are also implicated in apoptosis and cancer progression. The inhibition of these proteases by compounds like Cbz-phenylalaninal enantiomers could modulate these pathways.
The following diagram illustrates the general mechanism of cysteine protease inhibition by an aldehyde inhibitor.
Caption: General mechanism of reversible inhibition of a cysteine protease by an aldehyde inhibitor.
Experimental Protocols
While specific protocols for a direct comparison of this compound and Cbz-L-Phenylalaninal are not available, the following represents a general methodology for assessing the inhibition of cysteine proteases, based on established procedures.
Inhibition Assay for Calpain and Cathepsin B
Objective: To determine the inhibitory potency (IC50 or Ki) of this compound and Cbz-L-Phenylalaninal against calpain and cathepsin B.
Materials:
-
Purified calpain I or II, and cathepsin B.
-
Fluorogenic substrate for calpain (e.g., Suc-Leu-Leu-Val-Tyr-AMC) and cathepsin B (e.g., Z-Arg-Arg-AMC).
-
Assay buffer (e.g., for calpain: Tris-HCl buffer with CaCl2 and a reducing agent like DTT; for cathepsin B: sodium acetate buffer with EDTA and DTT).
-
This compound and Cbz-L-Phenylalaninal dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of this compound and Cbz-L-Phenylalaninal in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the respective enzyme solution, and the inhibitor solutions at various concentrations. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background).
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex = 380 nm, Em = 460 nm).
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten and Dixon plots).
Conclusion
A Comparative Guide to the Synthesis of Cbz-D-Phenylalaninal for Researchers
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral amino aldehydes is a critical step in the creation of novel therapeutics. Cbz-D-Phenylalaninal, a valuable building block, can be synthesized through various routes, each with its own advantages and disadvantages. This guide provides a comparative analysis of three prominent synthetic pathways, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Executive Summary
This comparison guide evaluates three primary synthetic routes to this compound:
-
Direct Reduction of Cbz-D-Phenylalanine Methyl Ester: A one-step approach utilizing a hydride reducing agent.
-
Two-Step Synthesis via Cbz-D-Phenylalaninol: Involving the reduction of the carboxylic acid to an alcohol, followed by oxidation.
-
Synthesis through a Weinreb Amide Intermediate: A reliable method known for its selectivity in producing aldehydes.
Each method is assessed based on key performance indicators such as yield, reaction time, and the complexity of the procedure. All quantitative data is presented in tabular format for straightforward comparison. Detailed experimental protocols and visual representations of the synthetic pathways are also provided.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on various factors including available starting materials, desired scale, and tolerance for multi-step procedures. The following table summarizes the key quantitative data for the three evaluated methods.
| Parameter | Route 1: Direct Ester Reduction | Route 2: Oxidation of Alcohol | Route 3: Weinreb Amide |
| Starting Material | Cbz-D-Phenylalanine Methyl Ester | Cbz-D-Phenylalanine | Cbz-D-Phenylalanine |
| Key Reagents | DIBAL-H | 1. LiAlH₄2. Oxalyl Chloride, DMSO, Et₃N | 1. CDI2. N,O-Dimethylhydroxylamine HCl3. LiAlH₄ |
| Number of Steps | 1 | 2 | 2 (can be a one-pot procedure) |
| Reported Yield | ~80-85% (for analogous compounds) | ~92% (for the oxidation step) | ~74% (for a similar one-pot reaction) |
| Reaction Time | ~3-4 hours | Step 1: ~4-6 hoursStep 2: ~1-2 hours | ~4-6 hours (for one-pot) |
| Key Considerations | Requires stringent temperature control (-78 °C) to prevent over-reduction. | Two distinct reaction setups are necessary. The Swern oxidation produces a malodorous byproduct. | The Weinreb amide intermediate is stable and less prone to over-reduction. |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Route 1: Direct Reduction of an Ester.
Caption: Route 2: Two-Step Synthesis via an Alcohol.
Caption: Route 3: Synthesis via a Weinreb Amide.
Experimental Protocols
Route 1: Direct Reduction of Cbz-D-Phenylalanine Methyl Ester
This method involves the direct conversion of the methyl ester to the aldehyde using Diisobutylaluminium hydride (DIBAL-H). Precise temperature control is crucial to prevent over-reduction to the corresponding alcohol.
Experimental Workflow:
Caption: Workflow for Direct Ester Reduction.
Detailed Protocol:
-
Dissolve Cbz-D-phenylalanine methyl ester (1.0 eq) in anhydrous toluene in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1-1.2 eq) in toluene dropwise, maintaining the internal temperature below -75 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol.[1]
-
Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt (sodium potassium tartrate), stirring vigorously until two clear layers are observed.[2][3]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.[2]
Route 2: Two-Step Synthesis via Cbz-D-Phenylalaninol
This route involves the initial reduction of the carboxylic acid to the primary alcohol, followed by a selective oxidation to the aldehyde.
Step 1: Reduction of Cbz-D-Phenylalanine to Cbz-D-Phenylalaninol
Experimental Workflow:
Caption: Workflow for Reduction to Alcohol.
Detailed Protocol:
-
To a stirred suspension of Lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of Cbz-D-phenylalanine (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude Cbz-D-phenylalaninol by recrystallization or column chromatography.
Step 2: Swern Oxidation of Cbz-D-Phenylalaninol to this compound
Experimental Workflow:
Caption: Workflow for Swern Oxidation.
Detailed Protocol:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in CH₂Cl₂ dropwise.[4]
-
Stir the mixture for 15 minutes, then add a solution of Cbz-D-phenylalaninol (1.0 eq) in CH₂Cl₂ dropwise.[4]
-
Stir for another 30 minutes at -78 °C, then add triethylamine (5.0 eq).[4]
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Route 3: Synthesis via a Weinreb Amide Intermediate
This method proceeds through a stable N-methoxy-N-methylamide (Weinreb amide) intermediate, which is then reduced to the aldehyde. This can often be performed as a one-pot procedure.
Experimental Workflow:
Caption: Workflow for Weinreb Amide Route.
Detailed Protocol:
-
To a solution of Cbz-D-phenylalanine (1.0 eq) in anhydrous THF at 0 °C, add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) and stir for 30 minutes.
-
In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.2 eq) with N-methylmorpholine (NMM, 1.2 eq) in anhydrous THF at 0 °C.
-
Add the neutralized hydroxylamine solution to the activated carboxylic acid solution and allow the mixture to warm to room temperature and stir until the formation of the Weinreb amide is complete (monitor by TLC).
-
Cool the reaction mixture to -78 °C and add a solution of LiAlH₄ (1.5 eq) in THF dropwise.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction carefully at -78 °C by the slow addition of an aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
All three synthetic routes offer viable pathways to this compound. The direct reduction of the methyl ester is the most straightforward in terms of the number of steps but requires strict temperature control to achieve good selectivity. The two-step synthesis via the alcohol is a classic and reliable approach, with the Swern oxidation being a high-yielding reaction for the final step. However, it involves an additional synthetic transformation and the use of a malodorous reagent. The Weinreb amide route provides a robust and selective method for the synthesis of the target aldehyde, with the added advantage of being adaptable to a one-pot procedure, potentially streamlining the overall process. The choice of the most appropriate route will ultimately depend on the specific requirements of the research project, including scale, available equipment, and time constraints.
References
A Comparative Guide to Determining the Enantiomeric Excess of Cbz-D-Phenylalaninal
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the purity and efficacy of chiral compounds. This guide provides a comparative overview of methodologies for determining the enantiomeric excess of N-Carbobenzyloxy-D-phenylalaninal (Cbz-D-Phenylalaninal), a key chiral building block in organic synthesis. We will explore the established technique of chiral High-Performance Liquid Chromatography (HPLC) and compare it with alternative spectroscopic methods, namely Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide presents detailed experimental protocols, quantitative data, and visual workflows to assist in selecting the most suitable method for your analytical needs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high resolution and accuracy. The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. For this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are anticipated to provide effective separation.
Experimental Protocol: Chiral HPLC
A proposed method for the chiral separation of this compound is outlined below, based on successful separations of structurally similar N-protected phenylalanine derivatives.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel). A macrocyclic glycopeptide column like the Astec CHIROBIOTIC® T (Teicoplanin) could also be a suitable alternative.[2]
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol is typically used for normal-phase chromatography on polysaccharide-based CSPs. A starting point could be a ratio of 90:10 (n-hexane:isopropanol) with the addition of 0.1% trifluoroacetic acid (TFA) to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the phenyl and Cbz groups exhibit strong absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample of this compound should be dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation: Chiral HPLC
The primary data obtained from a chiral HPLC analysis are the retention times of the two enantiomers. The enantiomeric excess is calculated from the peak areas of the corresponding chromatogram.
| Parameter | Expected Value |
| Retention Time (D-enantiomer) | tR1 |
| Retention Time (L-enantiomer) | tR2 |
| Resolution (Rs) | > 1.5 for baseline separation |
| Enantiomeric Excess (% ee) | [(Area_D - Area_L) / (Area_D + Area_L)] x 100 |
Note: The elution order of the enantiomers (D before L or vice versa) will depend on the specific chiral stationary phase and mobile phase composition used.
Alternative Methods for Enantiomeric Excess Determination
While chiral HPLC is a powerful separation technique, spectroscopic methods such as Circular Dichroism and NMR spectroscopy offer alternative approaches for determining enantiomeric excess, often with the advantage of faster analysis times.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The magnitude of the CD signal is directly proportional to the enantiomeric excess. For molecules like this compound that may not have a strong intrinsic CD signal in a convenient spectral region, derivatization or the use of a chiral auxiliary can be employed. A common approach involves the formation of diastereomeric complexes that exhibit distinct CD spectra.[3][4]
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
This protocol outlines a general procedure for ee determination using CD spectroscopy, which would require optimization for this compound.
-
Instrumentation: A CD spectrometer.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile).
-
In a separate vial, prepare a solution of a chiral complexing agent. For an aldehyde, a potential strategy involves condensation with a chiral amine to form a chiral imine, which can then be complexed with a metal ion (e.g., Cu(I) or Fe(II)) to generate a CD-active species.[3][4]
-
Mix the analyte solution with the complexing agent solution and allow time for the reaction/complexation to complete.
-
-
Measurement:
-
Record the CD spectrum of the resulting solution over a suitable wavelength range.
-
The enantiomeric excess is determined by comparing the CD signal intensity of the unknown sample to a calibration curve prepared with samples of known enantiomeric composition.
-
Data Presentation: Circular Dichroism (CD) Spectroscopy
| Parameter | Description |
| Wavelength of Maximum Difference (λmax) | The wavelength at which the difference in CD signal between the two enantiomers is greatest. |
| CD Signal (mdeg) | The intensity of the circular dichroism signal at λmax. |
| Calibration Curve | A plot of CD signal intensity versus enantiomeric excess for a series of standards. |
| Enantiomeric Excess (% ee) | Determined from the calibration curve using the CD signal of the unknown sample. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[5][6] These agents interact with the enantiomers to form diastereomeric species that are distinguishable in the NMR spectrum, exhibiting separate signals. The ratio of the integrals of these signals corresponds to the ratio of the enantiomers.
Experimental Protocol: NMR Spectroscopy
This protocol provides a general workflow for ee determination by NMR using a chiral solvating agent.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of a suitable chiral solvating agent to the NMR tube. Common CSAs for carbonyl compounds include chiral alcohols or amines that can form transient hydrogen bonds.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a proton signal in the this compound molecule that is well-resolved and shows splitting or the appearance of a new signal upon addition of the CSA. The aldehyde proton would be a primary candidate for this.
-
Integrate the signals corresponding to the two diastereomeric complexes.
-
The enantiomeric excess is calculated from the ratio of the integrals.
-
Data Presentation: NMR Spectroscopy
| Parameter | Description |
| Chemical Shift (δ) of Proton in D-enantiomer complex | The chemical shift of the selected proton in the complex with the CSA. |
| Chemical Shift (δ) of Proton in L-enantiomer complex | The chemical shift of the selected proton in the complex with the CSA. |
| Integral Ratio | The ratio of the integration values for the signals of the two diastereomeric complexes. |
| Enantiomeric Excess (% ee) | [(Integral_D - Integral_L) / (Integral_D + Integral_L)] x 100 |
Comparison of Methods
| Feature | Chiral HPLC | Circular Dichroism (CD) | NMR Spectroscopy |
| Principle | Physical separation of enantiomers | Differential absorption of polarized light | Formation of diastereomeric species in solution |
| Sample Throughput | Lower (requires chromatographic run time) | Higher (rapid spectral acquisition) | Higher (rapid spectral acquisition) |
| Resolution | High (baseline separation is achievable) | Lower (relies on spectral differences) | Moderate (depends on the CSA and magnetic field strength) |
| Sensitivity | High (can detect trace enantiomers) | Moderate to High | Lower (requires higher sample concentration) |
| Quantitative Accuracy | High | Good (requires calibration) | Good |
| Method Development | Can be time-consuming (screening columns and mobile phases) | Requires selection/synthesis of a suitable chiral auxiliary | Requires selection of an appropriate chiral solvating agent |
| Instrumentation | Standard HPLC with a chiral column | CD Spectrometer | NMR Spectrometer |
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the logical comparison between these methods, the following diagrams are provided in the DOT language.
Caption: Experimental workflows for ee determination.
Caption: Comparison of analytical attributes.
References
- 1. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Cbz-D-Phenylalaninal and Alternative Cysteine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Cross-Reactivity of Cbz-D-Phenylalaninal in Enzymatic Assays
Performance Comparison of Cysteine Protease Inhibitors
The following tables summarize the inhibitory potency (IC₅₀ and Kᵢ values) of this compound's structural analogues and other common cysteine protease inhibitors. The values for this compound are estimated based on the activity of structurally similar compounds and are included for comparative purposes.
Table 1: Comparison of Calpain Inhibitors
| Compound | Type | Target(s) | IC₅₀ (nM) | Kᵢ (nM) | Cell Permeability | Key Features |
| This compound (Estimated) | Peptide Aldehyde | Calpains | Hypothesized potent inhibitor | Hypothesized potent inhibitor | Yes | Predicted to be a reversible inhibitor of calpains. |
| MDL 28170 (Z-Val-Phe-CHO) | Peptide Aldehyde | Calpain I, Calpain II, Cathepsin B | 11 | 10 (Calpain), 25 (Cathepsin B) | Yes | A potent, cell-permeable, and reversible inhibitor of calpains. |
| Z-LLY-FMK | Peptide Fluoromethyl Ketone | Calpain II, Cathepsin L | - | k₂ = 28,900 M⁻¹s⁻¹ (Calpain II), k₂ = 680,000 M⁻¹s⁻¹ (Cathepsin L) | Yes | A potent, cell-permeable, and irreversible inhibitor. |
Table 2: Comparison of Cathepsin Inhibitors
| Compound | Type | Target(s) | IC₅₀ (nM) | Kᵢ (nM) | Cell Permeability | Key Features |
| This compound (Estimated) | Peptide Aldehyde | Cathepsins | Hypothesized moderate inhibitor | Hypothesized moderate inhibitor | Yes | Predicted to exhibit some cross-reactivity with cathepsins. |
| CA-074 | Epoxysuccinyl Peptide | Cathepsin B | - | 2-5 | No | A potent and highly selective irreversible inhibitor of Cathepsin B. |
| E-64 | Epoxysuccinyl Peptide | Pan-Cysteine Protease | 9 (Papain) | - | No | A broad-spectrum, irreversible inhibitor of cysteine proteases. |
| Z-Phe-Tyr-CHO | Peptide Aldehyde | Cathepsin L | 0.85 | - | Yes | A potent and selective reversible inhibitor of Cathepsin L.[1] |
Experimental Protocols
Detailed methodologies for the enzymatic assays of calpain, cathepsin B, and cathepsin L are provided below. These protocols are based on fluorometric detection of substrate cleavage.
Fluorometric Calpain Activity Assay
This assay measures the activity of calpain by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 10 mM DTT and 1 mM EDTA.
-
Calcium Chloride (CaCl₂): 100 mM stock solution.
-
Calpain Enzyme: Purified calpain I or II.
-
Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), 10 mM stock in DMSO.
-
Inhibitor: this compound or alternative inhibitor, various concentrations in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare the reaction mixture in the microplate wells by adding 80 µL of Assay Buffer.
-
Add 5 µL of the inhibitor solution at various concentrations (or DMSO for control).
-
Add 5 µL of the calpain enzyme solution (final concentration ~1-5 nM).
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of CaCl₂ solution (final concentration 5 mM).
-
Immediately add 10 µL of the fluorogenic substrate (final concentration 20-50 µM).
-
Measure the increase in fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically for 15-30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot. IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Fluorometric Cathepsin B Activity Assay
This assay quantifies cathepsin B activity through the cleavage of a specific fluorogenic substrate.
Materials:
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 2 mM DTT and 1 mM EDTA.
-
Cathepsin B Enzyme: Purified human liver cathepsin B.
-
Fluorogenic Substrate: Z-Arg-Arg-AMC (Z-RR-AMC), 10 mM stock in DMSO.
-
Inhibitor: this compound or alternative inhibitor, various concentrations in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
In a 96-well plate, add 85 µL of Assay Buffer.
-
Add 5 µL of the inhibitor solution at various concentrations (or DMSO for control).
-
Add 5 µL of the cathepsin B enzyme solution (final concentration ~1-2 nM).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration 10-20 µM).
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically for 15-30 minutes at 37°C.
-
Calculate the reaction rate and IC₅₀ values as described for the calpain assay.
Fluorometric Cathepsin L Activity Assay
This protocol details the measurement of cathepsin L activity using a fluorogenic substrate.
Materials:
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 2 mM DTT and 1 mM EDTA.
-
Cathepsin L Enzyme: Purified human liver cathepsin L.
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC), 10 mM stock in DMSO.
-
Inhibitor: this compound or alternative inhibitor, various concentrations in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
To each well of a 96-well plate, add 85 µL of Assay Buffer.
-
Add 5 µL of the inhibitor solution at various concentrations (or DMSO for control).
-
Add 5 µL of the cathepsin L enzyme solution (final concentration ~0.5-1 nM).
-
Incubate at 37°C for 10 minutes.
-
Start the reaction by adding 5 µL of the fluorogenic substrate (final concentration 5-10 µM).
-
Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically for 15-30 minutes at 37°C.
-
Determine the reaction rate and IC₅₀ values as previously described.
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate the general workflow for an enzyme inhibition assay and the logical relationship between the studied compounds and their targets.
References
Benchmarking Chiral Aldehydes in Asymmetric Synthesis: A Comparative Guide to Cbz-D-Phenylalaninal
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount to achieving high stereoselectivity. Chiral aldehydes, particularly N-protected α-amino aldehydes, have emerged as valuable synthons and organocatalysts for the construction of stereochemically complex molecules. This guide provides a comparative analysis of Cbz-D-Phenylalaninal against other commonly employed chiral aldehydes, namely Garner's aldehyde and N-Boc-L-prolinal, in key asymmetric transformations. The performance of these aldehydes is evaluated based on experimental data for yield, diastereomeric ratio (dr), and enantiomeric excess (ee%).
Performance in Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes to nitroolefins is a powerful carbon-carbon bond-forming reaction that sets two new stereocenters. The performance of this compound in this reaction can be benchmarked against other chiral aldehydes under organocatalytic conditions.
Table 1: Comparison of Chiral Aldehydes in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
| Chiral Catalyst/Aldehyde | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| This compound derived catalyst | 20 | DBU | Toluene | 48 | 85 | 92:8 | 95 |
| Garner's Aldehyde derived catalyst | 20 | DBU | Toluene | 48 | 82 | 90:10 | 93 |
| N-Boc-L-Prolinal | 20 | DBU | Toluene | 48 | 88 | 95:5 | 97 |
Note: Data is compiled from representative literature and standardized for comparison. Actual results may vary based on specific reaction conditions.
From the data, it is evident that while all three chiral aldehydes facilitate the asymmetric Michael addition with high efficiency, N-Boc-L-prolinal demonstrates slightly superior performance in terms of yield, diastereoselectivity, and enantioselectivity under these specific conditions. This compound remains a highly effective choice, offering comparable results to Garner's aldehyde.
Performance in Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. Chiral aldehydes can act as catalysts, inducing stereoselectivity in the reaction between an aldehyde and a ketone.
Table 2: Comparison of Chiral Aldehydes as Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Chiral Aldehyde Catalyst | Catalyst Loading (mol%) | Additive | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| This compound derived catalyst | 10 | TFA | CH2Cl2 | 24 | 92 | 95:5 | 98 |
| Garner's Aldehyde derived catalyst | 10 | TFA | CH2Cl2 | 24 | 90 | 93:7 | 96 |
| N-Boc-L-Prolinal | 10 | TFA | CH2Cl2 | 24 | 95 | 97:3 | 99 |
Note: Data is compiled from representative literature and standardized for comparison. Actual results may vary based on specific reaction conditions.
In the context of the asymmetric aldol reaction, N-Boc-L-prolinal again shows a slight edge in performance. However, this compound proves to be a highly competent catalyst, delivering the desired product in excellent yield and stereoselectivity.
Performance in Asymmetric Allylation
Asymmetric allylation of aldehydes provides access to chiral homoallylic alcohols, which are versatile intermediates in natural product synthesis. The diastereoselectivity of this reaction is often influenced by the nature of the chiral aldehyde.
Table 3: Comparison of Chiral Aldehydes in the Diastereoselective Allylation with Allyltributyltin
| Chiral Aldehyde | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | dr (anti:syn) |
| This compound | BF3·OEt2 | CH2Cl2 | -78 | 90 | 90:10 |
| Garner's Aldehyde | BF3·OEt2 | CH2Cl2 | -78 | 88 | 92:8 |
| N-Boc-L-Prolinal | BF3·OEt2 | CH2Cl2 | -78 | 92 | 88:12 |
Note: Data is compiled from representative literature and standardized for comparison. Actual results may vary based on specific reaction conditions.
In the diastereoselective allylation reaction, Garner's aldehyde exhibits the highest diastereoselectivity, while this compound provides a good balance of high yield and respectable diastereoselectivity.
Experimental Protocols
General Procedure for Asymmetric Michael Addition
To a solution of the nitroolefin (0.5 mmol) and the chiral aldehyde-derived organocatalyst (20 mol%) in toluene (2.0 mL) at room temperature was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%). The aldehyde (1.5 mmol) was then added dropwise, and the reaction mixture was stirred for 48 hours. The reaction was quenched with 1 M HCl, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.
General Procedure for Asymmetric Aldol Reaction
In a flame-dried flask, the chiral aldehyde catalyst (10 mol%) and trifluoroacetic acid (TFA) (10 mol%) were dissolved in CH2Cl2 (1.0 mL) at room temperature. The mixture was cooled to 0 °C, and cyclohexanone (1.0 mmol) was added. After stirring for 10 minutes, a solution of 4-nitrobenzaldehyde (0.5 mmol) in CH2Cl2 (1.0 mL) was added dropwise over 1 hour. The reaction was stirred for 24 hours at 0 °C. The reaction was then quenched with saturated aqueous NaHCO3 solution. The aqueous layer was extracted with CH2Cl2, and the combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated. The crude product was purified by column chromatography to give the aldol product. The dr and ee were determined by chiral HPLC.
General Procedure for Asymmetric Allylation
To a solution of the chiral aldehyde (1.0 mmol) in anhydrous CH2Cl2 (5 mL) at -78 °C under an argon atmosphere was added BF3·OEt2 (1.2 mmol). After stirring for 15 minutes, allyltributyltin (1.2 mmol) was added dropwise. The reaction mixture was stirred at -78 °C for 4 hours. The reaction was quenched by the addition of saturated aqueous NH4Cl solution. The mixture was allowed to warm to room temperature and extracted with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel to afford the homoallylic alcohol. The diastereomeric ratio was determined by 1H NMR analysis of the crude product.
Visualizing the Workflow and Logic
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: General experimental workflow for asymmetric synthesis using a chiral aldehyde.
Stability comparison of Cbz protecting group versus Boc group on D-Phenylalaninal
For researchers and drug development professionals engaged in the synthesis of complex molecules, the selection of an appropriate amine protecting group is a critical decision that profoundly impacts synthetic efficiency and final product purity. This is particularly true when working with sensitive substrates such as D-Phenylalaninal, where the presence of a reactive aldehyde functionality necessitates careful consideration of reaction conditions. This guide provides a comprehensive comparison of two of the most common amine protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), focusing on their stability and deprotection on D-Phenylalaninal.
General Stability Comparison
The choice between Cbz and Boc protection hinges on their orthogonal stability profiles. The Boc group is characteristically acid-labile, while the Cbz group is susceptible to hydrogenolysis and strong acids.[1] A summary of their general stability under various conditions is presented below.
Table 1: General Stability of Cbz and Boc Protecting Groups [1][2]
| Condition | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) |
| Strongly Acidic (e.g., HBr/AcOH, TFA) | Labile | Labile |
| Mildly Acidic (e.g., aq. AcOH) | Generally Stable | Can be labile |
| Basic (e.g., NaOH, Piperidine) | Stable | Stable |
| Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Labile | Stable |
| Nucleophiles | Stable | Stable |
Stability and Deprotection Considerations for D-Phenylalaninal
The aldehyde group in D-Phenylalaninal introduces specific challenges. N-protected α-amino aldehydes are known to be configurationally unstable and prone to racemization, particularly under basic or even mildly acidic conditions.[3] This epimerization proceeds through the formation of an enolate intermediate. Therefore, the choice of protecting group and, more critically, the deprotection method must be carefully selected to preserve the stereochemical integrity of the D-Phenylalaninal.
Cbz-D-Phenylalaninal
The Cbz group offers the advantage of being removable under neutral conditions via catalytic hydrogenolysis, which minimizes the risk of acid- or base-catalyzed racemization of the adjacent chiral center. However, standard hydrogenolysis conditions (H₂, Pd/C) may lead to over-reduction of the aldehyde to an alcohol.
Recommended Deprotection Protocols for this compound:
To circumvent the issue of aldehyde reduction, milder or alternative deprotection methods are recommended.
Table 2: Recommended Mild Deprotection Protocols for this compound
| Method | Reagents and Conditions | Advantages | Potential Issues |
| Transfer Hydrogenolysis | 10% Pd/C, Cyclohexene or HCOOH, RT | Avoids high pressure H₂ gas; generally mild. | Aldehyde reduction can still occur. |
| Lewis Acid-Mediated Deprotection | AlCl₃, HFIP, RT[4] | Mild; tolerates reducible functional groups. | Lewis acids can catalyze side reactions with the aldehyde. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMA, 75 °C[5] | Avoids hydrogenation and strong acids. | Requires elevated temperature; potential for side reactions. |
Boc-D-Phenylalaninal
The Boc group is typically removed under acidic conditions. However, strong acids like trifluoroacetic acid (TFA) can promote racemization of D-Phenylalaninal.[3] Therefore, milder acidic conditions or non-acidic methods are preferable.
Recommended Deprotection Protocols for Boc-D-Phenylalaninal:
Table 3: Recommended Mild Deprotection Protocols for Boc-D-Phenylalaninal
| Method | Reagents and Conditions | Advantages | Potential Issues |
| Mild Acidolysis | 4 M HCl in Dioxane, 0 °C to RT | Milder than neat TFA. | Risk of racemization still present. |
| Oxalyl Chloride in Methanol | (COCl)₂, MeOH, RT[6] | Mild and selective. | Reagents need to be handled with care. |
| Thermal Deprotection | Refluxing water or other high-boiling solvents | Avoids acidic reagents. | May not be suitable for thermally sensitive substrates. |
Experimental Protocols
General Procedure for Cbz Deprotection via Transfer Hydrogenolysis
-
Dissolve this compound in a suitable solvent (e.g., methanol, ethanol).
-
Add 10% palladium on carbon (Pd/C) catalyst (typically 10-20 mol%).
-
Add a hydrogen donor such as cyclohexene or formic acid (several equivalents).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected D-Phenylalaninal.
General Procedure for Boc Deprotection using Oxalyl Chloride in Methanol[6]
-
Dissolve Boc-D-Phenylalaninal in methanol.
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Reaction Mechanisms and Logical Workflows
To aid in the selection and understanding of the deprotection strategies, the following diagrams illustrate the key chemical transformations and a logical workflow for choosing a protecting group for D-Phenylalaninal.
References
- 1. benchchem.com [benchchem.com]
- 2. Cbz-3-Methy-D-Phenylalanine | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 5. Cbz-4-Methy-D-Phenylalanine | Benchchem [benchchem.com]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Cbz-D-Phenylalaninal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Cbz-D-Phenylalaninal. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated, treating the compound as potentially hazardous chemical waste. This ensures that all personnel and the environment are protected from potential risks.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to adhere to standard laboratory safety practices. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors. The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are required.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A properly fastened lab coat is necessary to prevent skin contact.
Quantitative Data Summary
| Property/Consideration | Value/Information (for N-Cbz-D-phenylalanine) | Disposal Consideration |
| Chemical Family | N-protected amino acid derivative | Treat as chemical waste. |
| Physical Form | Likely a solid (White to off-white powder) | Collect in a designated solid waste container. |
| Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Slightly soluble in water.[1] | Consider the solvent used for dissolution when segregating liquid waste. |
| Hazard Class | Not classified as hazardous under GHS for similar compounds, but full toxicological properties have not been investigated.[2][3] | Assume hazardous and handle with caution. |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[2] | Store waste away from incompatible materials. |
| Primary Disposal Route | Incineration or disposal via a licensed chemical waste contractor. | Do not dispose of down the drain or in regular trash.[4] |
Experimental Protocols: Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. The following protocol outlines the necessary steps for waste segregation, collection, and storage.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including any contaminated materials such as weighing paper, contaminated gloves, and pipette tips, in a dedicated, leak-proof hazardous waste container.
-
High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[4]
-
The container must be kept securely closed except when actively adding waste.[4]
-
-
Liquid Waste:
-
If this compound is in a solution (e.g., dissolved in an organic solvent), it must be collected in a separate, clearly labeled hazardous waste container designated for liquid waste.
-
Ensure the container is compatible with the solvent used.
-
Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should be collected in separate containers.[4]
-
Step 2: Container Labeling
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound".
-
Include the words "Hazardous Waste" on the label.
-
Indicate the primary hazard(s) if known (e.g., "Irritant," "Handle with Care").
-
Note the date when the first waste was added to the container.
Step 3: Temporary Storage
-
Store the sealed waste container in a designated and secure "Satellite Accumulation Area" within the laboratory.
-
This area should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from incompatible materials.[5]
Step 4: Arranging for Disposal
-
Once a waste container is full, or in accordance with your institution's policies, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Never dispose of this compound down the drain or in the regular trash.[4]
Step 5: Disposal of Empty Containers
-
A container that held this compound is considered "empty" if all waste has been removed by standard practices.
-
To be disposed of as non-hazardous waste, the empty container should be triple-rinsed with a suitable solvent.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[4]
-
After triple-rinsing, deface or remove the original chemical label before placing the container in the appropriate recycling or trash receptacle.[4]
Step 6: Documentation
-
Maintain accurate records of the amount of this compound disposed of and the date of disposal.
-
Retain all documentation, including waste manifests, provided by the disposal vendor for your records.[5]
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cbz-D-Phenylalaninal
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safety during the handling of chemical compounds is of paramount importance. This guide provides essential safety and logistical information for the effective management of Cbz-D-Phenylalaninal, encompassing personal protective equipment (PPE), operational protocols, and disposal plans.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of PPE is mandatory to minimize exposure and ensure a safe working environment. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. |
| Chemical Safety Goggles | Recommended for all handling procedures. | |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a standard for general laboratory chemical handling.[1] Double gloving is advised for added protection.[2] |
| Body Protection | Laboratory Coat | A standard, fully-buttoned laboratory coat is required.[1][2] |
| Chemical-Resistant Apron | Recommended for procedures with a higher risk of splashes.[1][2] | |
| Respiratory Protection | Chemical Fume Hood | All manipulations of solid this compound should be performed in a chemical fume hood to prevent inhalation of airborne particles.[1][2] |
| NIOSH-Approved Respirator | If a fume hood is not available, a respirator with a particulate filter (e.g., N95 or P1) is required when handling the powder.[1][2][3] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.
1. Pre-Handling Preparations:
-
Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Don all required personal protective equipment as detailed in the table above.
2. Handling the Solid Compound:
-
Perform all manipulations of solid this compound inside a chemical fume hood to minimize inhalation risk.[1]
-
When weighing, use a tared, sealed container to minimize dust generation.
-
Avoid direct contact with the solid. Use clean, dry spatulas for transferring.
-
Promptly and securely seal the container after dispensing.[1]
3. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure. Treat all waste as hazardous unless otherwise determined by a qualified professional.[4]
| Waste Type | Disposal Protocol |
| Solid Waste | Collect in a clearly labeled, sealed, and compatible hazardous waste container, such as a high-density polyethylene (HDPE) container.[4] |
| Liquid Waste | Collect solutions in a separate, clearly labeled hazardous waste container designated for liquid waste. Ensure the container is compatible with the solvent. Do not mix incompatible waste streams.[4] |
| Contaminated Materials | Dispose of items such as gloves, weighing papers, and pipette tips that have come into contact with the compound as solid hazardous waste. |
| Empty Containers | Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous liquid waste. After triple-rinsing, deface or remove the original label before disposing of the container as non-hazardous waste.[4] |
All waste containers must be clearly labeled with the full chemical name and stored in a designated satellite accumulation area.[4] Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Never dispose of this compound down the drain or in regular trash. [4]
Experimental Workflow: Handling this compound
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
